molecular formula C8H5BrN2O2 B592048 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-93-2

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B592048
CAS No.: 1019021-93-2
M. Wt: 241.044
InChI Key: NNBDKJHKUYMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.044. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBDKJHKUYMGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-93-2
Record name 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine core is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. The substitution of a bromine atom at the 7-position and a carboxylic acid at the 3-position provides a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [2]
CAS Number 1019021-93-2[2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Density (Predicted) 1.89 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) -1.02 ± 0.41ChemicalBook
Solubility Limited solubility in water is expected, with better solubility in organic solvents like ethyl acetate.[3]
Storage Sealed in a dry environment at room temperature or refrigerated.[4]

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic characteristics can be anticipated:

TechniqueExpected Features
¹H NMR Aromatic protons on the imidazopyridine ring would appear in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift (>10 ppm).
¹³C NMR Carbon signals for the fused aromatic rings would be observed in the aromatic region (approx. δ 110-150 ppm). The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm).
IR Spectroscopy A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption should be present around 1700-1730 cm⁻¹. C-N and C-Br stretching vibrations would also be present.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Predicted m/z values for various adducts include [M+H]⁺ at 240.96073 and [M-H]⁻ at 238.94617.[1]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acids

A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic approach is the reaction of 2-amino-4-bromopyridine with a pyruvate derivative followed by hydrolysis.

Example Protocol (Adapted from general literature):

  • Cyclization: A mixture of 2-amino-4-bromopyridine and an ethyl bromopyruvate is refluxed in a suitable solvent such as ethanol or acetonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification of Ester: The crude ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is purified using column chromatography on silica gel.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to precipitate the final product.

  • Final Purification: The resulting this compound can be further purified by recrystallization.

Characterization of the final product would be performed using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Reactivity and Stability

The reactivity of this compound is dictated by the imidazo[1,2-a]pyridine ring system, the bromine substituent, and the carboxylic acid group.

  • Imidazo[1,2-a]pyridine Ring: This heterocyclic system is generally stable. The imidazole part of the ring is electron-rich and can undergo electrophilic substitution. The pyridine ring is electron-deficient.

  • Bromine Substituent: The bromine atom at the 7-position can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups at this position. This makes it a versatile intermediate for creating a library of derivatives.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. It also influences the overall acidity and solubility of the molecule.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents.

Potential Biological Activities

While specific biological activity data for this compound is limited in publicly available literature, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. Derivatives have shown a broad spectrum of biological activities, including:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Some compounds with this core structure have demonstrated potent anti-inflammatory properties.

  • Antimicrobial and Antiviral Activity: The scaffold has been incorporated into agents with activity against various pathogens.

The presence of the bromine atom and the carboxylic acid group on this scaffold suggests that this compound is a promising candidate for further investigation and as a key intermediate in the development of new therapeutic agents.

Visualizations

Synthesis_Workflow General Synthesis Workflow A 2-Amino-4-bromopyridine C Cyclization (e.g., in Ethanol, reflux) A->C B Ethyl Bromopyruvate B->C D Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate C->D E Hydrolysis (Acid or Base) D->E F This compound E->F

Caption: General synthetic route for this compound.

Chemical_Properties_Relationships Key Chemical Properties and Relationships cluster_core Core Structure cluster_substituents Substituents cluster_properties Resulting Properties A Imidazo[1,2-a]pyridine F Biological Activity Potential A->F B 7-Bromo D Reactivity (e.g., Cross-coupling) B->D C 3-Carboxylic Acid E Acidity & Solubility C->E D->F E->F

Caption: Relationship between structure and key chemical properties.

Safety and Handling

Based on safety data sheets for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is advisable to consult the material safety data sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details the compound's structure, key identifiers, and available physicochemical data.

Core Chemical Structure and Identifiers

This compound is a substituted imidazopyridine, a class of bicyclic heteroaromatic compounds that are scaffolds in many pharmacologically active molecules. The structure consists of an imidazole ring fused to a pyridine ring, with a bromine atom at the 7-position and a carboxylic acid group at the 3-position.

The definitive structural and identifying information for this compound is summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 1019021-93-2[1][2][3]
Molecular Formula C8H5BrN2O2[1][2][4]
Molecular Weight 241.04 g/mol [1][2][3]
SMILES C1=CN2C(=NC=C2C(=O)O)C=C1Br[4]
InChI InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13)[2][4]
InChIKey NNBDKJHKUYMGLT-UHFFFAOYSA-N[2][4]

Physicochemical Data

The following table summarizes the available physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined figures.

PropertyValueSource
Density (Predicted) 1.89±0.1 g/cm³[2]
Monoisotopic Mass 239.95345 Da[4]
XlogP (Predicted) 2.3[4]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the different chemical identifiers for this compound. The IUPAC name defines the chemical structure, from which other identifiers like the SMILES and InChI strings can be derived. The CAS number is a unique numerical identifier assigned to this specific chemical substance.

G Relationship of Chemical Identifiers IUPAC IUPAC Name (this compound) Structure 2D Chemical Structure IUPAC->Structure Defines SMILES SMILES String (C1=CN2C(=NC=C2C(=O)O)C=C1Br) Structure->SMILES Generates InChI InChI String Structure->InChI Generates CAS CAS Number (1019021-93-2) Structure->CAS Is Assigned

Caption: Interconnectivity of chemical nomenclature and database identifiers.

Further research into scientific literature and patent databases is required to provide detailed experimental protocols for the synthesis of this compound, as well as any associated biological activity and signaling pathway involvement. The current data is based on publicly available chemical database information.

References

An In-depth Technical Guide to 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1019021-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 1019021-93-2, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of a bromine atom and a carboxylic acid group on the imidazo[1,2-a]pyridine core provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This document serves as a technical guide, summarizing the available information on its chemical properties, and exploring its potential within the broader context of related compounds.

Chemical and Physical Properties

While specific, experimentally determined quantitative data for this compound is not extensively available in publicly accessible literature, its fundamental properties can be tabulated based on its chemical structure.

PropertyValueSource
CAS Number 1019021-93-2[1]
Molecular Formula C₈H₅BrN₂O₂[1]
Molecular Weight 241.04 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Br)N=C(C=N2)C(=O)O[2]
InChI Key NNBDKJHKUYMGLT-UHFFFAOYSA-N[2]
Appearance Solid (predicted)General knowledge
Solubility Predicted to be soluble in organic solvents like DMSO and DMF. Limited solubility in water.General knowledge

Synthesis

A definitive, step-by-step experimental protocol for the synthesis of this compound is not detailed in the readily available scientific literature. However, based on general synthetic methods for imidazo[1,2-a]pyridine-3-carboxylic acids, a plausible synthetic route can be proposed.

A common and effective method for the construction of the imidazo[1,2-a]pyridine scaffold is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, this would likely involve the reaction of 2-amino-4-bromopyridine with a three-carbon α,β-dicarbonyl compound or its synthetic equivalent, followed by oxidation.

A potential synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-Amino-4-bromopyridine C Cyclocondensation A->C Reacts with B Pyruvic acid derivative (e.g., Ethyl bromopyruvate) B->C D Saponification/Hydrolysis C->D Intermediate formation E This compound D->E Final step

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Cyclocondensation: 2-Amino-4-bromopyridine would be reacted with an equimolar amount of a suitable three-carbon α-keto acid derivative, such as ethyl bromopyruvate, in a high-boiling solvent like ethanol or DMF. The reaction mixture would likely be heated under reflux for several hours to facilitate the cyclization and formation of the imidazo[1,2-a]pyridine ring system.

  • Purification of Ester Intermediate: The resulting ester, ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, would be isolated from the reaction mixture. This could be achieved by cooling the mixture to induce crystallization or by extraction with an organic solvent, followed by purification using column chromatography.

  • Hydrolysis: The purified ester would then be subjected to hydrolysis to yield the final carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, followed by heating.

  • Acidification and Isolation: After the hydrolysis is complete, the reaction mixture would be cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product would then be collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum.

Potential Biological Activity and Signaling Pathways

While no specific biological data has been published for this compound, the imidazo[1,2-a]pyridine core is a well-established pharmacophore with a broad range of biological activities. Derivatives of this scaffold have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of these compounds is often attributed to their ability to interact with various enzymes and signaling pathways. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases, which are crucial regulators of cell signaling.

Based on the activities of structurally related compounds, this compound could potentially modulate inflammatory pathways. A hypothetical signaling pathway that could be targeted is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Potential Inhibition Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Inhibitor 7-Bromoimidazo[1,2-a]pyridine -3-carboxylic acid Inhibitor->IKK Inhibits?

Caption: Potential modulation of the NF-κB signaling pathway.

Future Research Directions

This compound represents a promising, yet underexplored, chemical entity. Future research efforts should focus on:

  • Development of a robust and scalable synthetic protocol: A detailed and optimized synthesis method is crucial for making this compound readily available for further studies.

  • Comprehensive spectroscopic characterization: Detailed analysis using techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry is needed to confirm its structure and purity.

  • Evaluation of biological activity: Screening this compound against a panel of biological targets, including kinases, and in various cellular assays (e.g., anti-inflammatory, anticancer) would be a critical next step.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of derivatives, by modifying the carboxylic acid and bromine substituents, would provide valuable insights into the structural requirements for biological activity.

Conclusion

This compound is a chemical compound with significant potential for drug discovery and development. While specific experimental data is currently limited, its structural features, based on the versatile imidazo[1,2-a]pyridine scaffold, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties and explore its biological potential.

References

Technical Guide: 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and presents a putative synthesis protocol based on established methods for related analogs. Furthermore, it explores the known biological activities of the broader imidazo[1,2-a]pyridine class of compounds, suggesting potential therapeutic applications for the 7-bromo derivative. This guide is intended to serve as a foundational resource for researchers investigating this molecule for novel drug development.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 241.04 g/mol [1][2]
Molecular Formula C8H5BrN2O2[1]
CAS Number 1019021-93-2[1]
Monoisotopic Mass 239.95345 Da[3]

Chemical Structure

The chemical structure of this compound is characterized by a fused imidazopyridine ring system, with a bromine atom substituted at the 7-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

Hypothetical Synthesis of this compound

Step 1: Cyclocondensation

  • To a solution of 4-bromo-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add ethyl bromopyruvate (1.1 equivalents).

  • The reaction mixture is heated to reflux for a specified period (typically 4-24 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product, ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis

  • The purified ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is then cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid precipitate of this compound is collected by filtration, washed with water, and dried.

G reagents 4-Bromo-2-aminopyridine + Ethyl Bromopyruvate cyclocondensation Cyclocondensation (Reflux in Ethanol) reagents->cyclocondensation intermediate Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate cyclocondensation->intermediate hydrolysis Hydrolysis (NaOH, Ethanol/Water) intermediate->hydrolysis product This compound hydrolysis->product

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[6] Derivatives of this heterocyclic system have been reported to exhibit various therapeutic properties, making them attractive candidates for drug development.

Known Biological Activities of Imidazo[1,2-a]pyridine Derivatives:

  • Anti-inflammatory: Certain imidazo[1,2-a]pyridine carboxylic acid derivatives have shown potent anti-inflammatory activity, with some compounds exhibiting preferential inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects.[7]

  • Anticancer: Several studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine hybrids against various cancer cell lines, including lung, liver, and breast cancer.[8][9][10]

  • Antioxidant: The radical scavenging properties of some imidazo[1,2-a]pyridine derivatives have been demonstrated, indicating their potential in mitigating oxidative stress-related pathologies.[8][10]

  • Other Activities: The imidazo[1,2-a]pyridine core is also found in drugs with antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiviral, and antituberculosis properties.[6]

The presence of a bromine atom at the 7-position and a carboxylic acid at the 3-position on the imidazo[1,2-a]pyridine scaffold of the title compound suggests that it could be a valuable subject for further investigation into its potential therapeutic effects in these areas. The carboxylic acid moiety, in particular, may influence the compound's pharmacokinetic properties and binding interactions with biological targets.

Conclusion

This compound is a compound with significant potential for further research and development in the pharmaceutical sciences. Its molecular weight of 241.04 g/mol and its structural features, characteristic of a biologically active class of compounds, make it a compelling target for synthesis and biological evaluation. The synthetic methodologies and biological activities of related imidazo[1,2-a]pyridine derivatives provide a strong foundation for future studies aimed at elucidating the therapeutic promise of this specific molecule. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this compound.

References

The Dawn of a New Scaffold: A Technical Guide to 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as Potent ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of a novel class of activin-like kinase (ALK) inhibitors: 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines. This promising scaffold has demonstrated significant potential as a therapeutic agent, particularly in the context of diseases driven by aberrant ALK signaling, such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1] This document serves as a comprehensive resource, detailing the quantitative biological data, experimental methodologies, and key structural insights that underpin this important discovery.

Introduction: The Therapeutic Promise of ALK Inhibition

The activin-like kinases (ALKs) are a family of transmembrane serine/threonine kinases that play crucial roles in a multitude of cellular processes, including embryonic development, cell differentiation, and tissue homeostasis.[1] Dysregulation of ALK signaling, often due to gain-of-function mutations, has been implicated in the pathophysiology of various diseases. Notably, the ALK2 (ACVR1) receptor has been identified as a primary driver in the rare and devastating genetic disorder FOP, characterized by abnormal bone formation in soft tissues, and is also implicated in the pediatric brain cancer, DIPG.[1] This has spurred significant research efforts to develop potent and selective ALK inhibitors as potential therapeutic interventions.

The 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline core represents a novel and promising scaffold for the development of such inhibitors. Extensive structure-activity relationship (SAR) studies have led to the identification of compounds with potent inhibitory activity against ALK2 and other ALK family members.[1] This guide will delve into the specifics of their synthesis, biological activity, and the experimental procedures utilized in their characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline derivatives, focusing on their inhibitory activity against ALK kinases and their metabolic stability.

Table 1: In Vitro Inhibitory Activity of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines against ALK Kinases [1]

CompoundR GroupALK1 IC50 (nM)ALK2 IC50 (nM)ALK3 IC50 (nM)ALK6 IC50 (nM)
11a4-quinoline-24--
11d7-benzo[d]thiazole-10--
11e6-methyl-[1][2][3]triazolo[1,5-a]pyridine-148--
11f7-thieno[3,2-b]pyridine-14--
11g6-fluoro-4-quinoline-15--

Data extracted from a study on the discovery of these compounds as ALK inhibitors.[1]

Table 2: Hepatic Microsomal Stability of Selected Compounds [1]

CompoundHuman Liver Microsomes CLint (mL/min/kg)Human Liver Microsomes CLHEP (mL/min/kg)Mouse Liver Microsomes CLint (mL/min/kg)Mouse Liver Microsomes CLHEP (mL/min/kg)
11b10017.4248186.8
11d19218.9126384.0
11e47.714.620162.1
11j11817.8149284.9
11k12017.9107883.1

CLint: Intrinsic Clearance; CLHEP: Hepatic Clearance. Data obtained from an established intrinsic clearance assay.[1]

Signaling Pathway and Mechanism of Action

The targeted signaling pathway involves the Bone Morphogenetic Proteins (BMPs) which, upon binding to their receptors, activate a class of intracellular proteins known as Smads. The 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines act as inhibitors of the activin-like kinase (ALK) receptors, thereby disrupting this signaling cascade.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMPs BMPs ALK_Receptor ALK Receptor (e.g., ALK2) BMPs->ALK_Receptor Binding & Activation Smad_Proteins Smad Proteins ALK_Receptor->Smad_Proteins Phosphorylation Gene_Transcription Gene Transcription (Osteogenic Differentiation) Smad_Proteins->Gene_Transcription Nuclear Translocation Inhibitor 7-aryl-imidazo[1,2-a]pyridine -3-ylquinolines Inhibitor->ALK_Receptor Inhibition

Caption: ALK signaling pathway and the inhibitory action of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines.

General Synthetic Workflow

The synthesis of the target compounds follows a multi-step procedure, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the arylquinoline moiety.

Synthesis_Workflow Start Starting Materials Step1 Palladium Cross-Coupling: 4-bromo-2-aminopyridine + Boronic Ester Start->Step1 Intermediate1 Intermediate 9 Step1->Intermediate1 Step2 Cyclization: with Chloroacetaldehyde Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyridine Core (10) Step2->Intermediate2 Step3 Palladium-Catalyzed Coupling: with Aryl Halide Intermediate2->Step3 Final_Product Final Product (11a-k) Step3->Final_Product

Caption: General synthetic workflow for the preparation of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines.

Detailed Synthesis of the Imidazo[1,2-a]pyridine Scaffold (Scheme 1)[1]
  • Palladium Cross-Coupling:

    • To a solution of 4-bromo-2-aminopyridine (7) in a mixture of 1,4-dioxane and water, add the corresponding boronic ester (8).

    • Add K3PO4 and Pd(dppf)Cl2.

    • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

    • Upon completion, the product (9) is isolated and purified.

  • Cyclization to form the Imidazo[1,2-a]pyridine Core:

    • Dissolve the intermediate (9) in ethanol.

    • Add chloroacetaldehyde and NaHCO3.

    • Reflux the mixture.

    • The cyclized product, the imidazo[1,2-a]pyridine core (10), is then isolated.

  • Final Palladium-Catalyzed Coupling:

    • To the imidazo[1,2-a]pyridine core (10) in dimethylacetamide (DMA), add the appropriate aryl chloride or aryl bromide.

    • Add KOAc and Pd(OAc)2.

    • Heat the reaction mixture in a microwave reactor at 200 °C for 30 minutes.

    • The final coupled products (11a-k) are purified.

Synthesis of Carbon-Linked Analogs (Scheme 2)[1]
  • Coupling of Starting Material:

    • React the starting material (12) with the boronic acid (13) under standard coupling conditions using Cs2CO3 and Pd(dppf)Cl2 to yield intermediate (14).

  • Coupling with Bromoquinoline:

    • Couple the bromoquinoline (15) with the imidazo[1,2-a]pyridine (14) using Pd(OAc)2 and KOAc.

    • Heat the reaction in a microwave at 130 °C to yield the precursor aldehyde (16).

  • SnAP (Tin Amine Protocol) Chemistry:

    • Condense the aldehyde (16) with the respective amino tin reagents (17) under anhydrous conditions (4 Å molecular sieves, CH2Cl2, room temperature) to form the imine intermediate (18).

  • Copper-Mediated Cyclization:

    • Subject the imine intermediate (18) to copper-mediated cyclization using Cu(OTf)2, hexafluoro-2-propanol (HFIP), and 2,6-lutidine in CH2Cl2 for 12 hours at room temperature to yield the cyclized material.

In Vitro Kinase Inhibition Assay
  • The inhibitory activity of the synthesized compounds against ALK1, ALK2, ALK3, and ALK6 was determined using a standard kinase assay format.

  • Kinase activity was measured by quantifying the phosphorylation of a substrate peptide.

  • Compounds were tested in a dose-response manner to determine their IC50 values.

  • A broad kinase panel profiling (e.g., against 369 kinases) was also performed to assess the selectivity of the lead compounds.[1]

Hepatic Microsomal Stability Assay
  • The metabolic stability of the compounds was evaluated in human and mouse liver microsomes.

  • The assay measures the rate of disappearance of the compound over time when incubated with liver microsomes and NADPH.

  • The intrinsic clearance (CLint) and hepatic clearance (CLHEP) were calculated from the obtained data to predict the in vivo metabolic fate of the compounds.[1]

Conclusion and Future Directions

The discovery of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines has introduced a novel and potent scaffold for the inhibition of activin-like kinases. The data presented herein highlights the significant in vitro potency of these compounds against ALK2, a key driver of FOP and DIPG. While the initial compounds exhibited high metabolic instability, subsequent medicinal chemistry efforts focusing on carbon-linked analogs have shown promise in improving their pharmacokinetic properties.[1]

Future research in this area will likely focus on further optimization of the scaffold to enhance metabolic stability while retaining high potency and selectivity. In vivo efficacy studies in relevant animal models of FOP and DIPG will be crucial to validate the therapeutic potential of this promising new class of ALK inhibitors. The detailed experimental protocols and structured data provided in this guide are intended to facilitate these ongoing and future research endeavors in the field of drug discovery.

References

An In-depth Technical Guide on 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, its structural motifs suggest potential applications mirroring those of its chemical relatives, which exhibit a wide range of pharmacological activities. This guide synthesizes available information on the broader class of imidazo[1,2-a]pyridine derivatives to provide a comprehensive overview of the likely chemical properties, potential synthetic routes, and possible biological activities of the title compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this and related molecules.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, its basic chemical properties can be calculated or inferred from available data for the core structure and related analogs.

PropertyDataSource
Molecular Formula C₈H₅BrN₂O₂PubChem
Molecular Weight 241.04 g/mol Pharmaffiliates
CAS Number 1019021-93-2Pharmaffiliates
Canonical SMILES C1=CC2=C(C=C1Br)N=C(N2C=C2)C(=O)OPubChem
InChI Key NNBDKJHKUYMGLT-UHFFFAOYSA-NPubChem
Predicted XlogP 2.3PubChem
Appearance Solid (predicted)Inferred
Solubility Likely soluble in organic solvents like DMSO and DMFInferred

Proposed Synthesis

Proposed Synthetic Scheme

A potential two-step synthesis could involve the initial formation of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. A common and effective method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction.

Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

The synthesis would likely start from 2-amino-4-bromopyridine, which is commercially available. This starting material would undergo a cyclization reaction with a suitable reagent like chloroacetaldehyde.

  • Reactants: 2-Amino-4-bromopyridine, Chloroacetaldehyde

  • Reagents/Conditions: A base such as sodium bicarbonate (NaHCO₃) in a solvent like ethanol, followed by heating under reflux.

  • Mechanism: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-bromopyridine by chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Step 2: Carboxylation at the 3-position

The introduction of the carboxylic acid group at the C-3 position of the 7-bromoimidazo[1,2-a]pyridine intermediate could be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide. A multi-component reaction approach has also been described for the functionalization of the C-3 position of imidazo[1,2-a]pyridines.[1]

  • Reactants: 7-Bromoimidazo[1,2-a]pyridine

  • Reagents/Conditions: One possible method involves a three-component reaction with glyoxylic acid and a boronic acid, followed by decarboxylation to yield a C-3 functionalized product.[1] Alternatively, direct carboxylation could be attempted using a strong base like n-butyllithium to deprotonate the C-3 position, followed by quenching with solid carbon dioxide (dry ice).

  • Purification: The final product would likely be purified by recrystallization or column chromatography.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2-Amino-4-bromopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • n-Butyllithium (in hexanes)

  • Dry ice (solid CO₂)

  • Diethyl ether or Tetrahydrofuran (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (anhydrous)

Procedure:

  • Synthesis of 7-Bromoimidazo[1,2-a]pyridine:

    • To a solution of 2-amino-4-bromopyridine (1 equivalent) in ethanol, add sodium bicarbonate (2 equivalents).

    • To this suspension, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude 7-bromoimidazo[1,2-a]pyridine.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Synthesis of this compound:

    • Dissolve the purified 7-bromoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and acidify the aqueous layer with HCl to a pH of approximately 3-4.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Signaling Pathways

While no biological data is available for this compound itself, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[2][3] These include anticancer, anti-inflammatory, and antimicrobial properties.[2]

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have been reported to inhibit several signaling pathways crucial for cancer cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[4][6] For instance, a thiazole-substituted imidazo[1,2-a]pyridine showed potent PI3Kα inhibitory activity with an IC₅₀ of 0.0028 µM and inhibited the proliferation of A375 and HeLa cells.[5]

  • Wnt/β-catenin Pathway: Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[7] These compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[7]

  • STAT3/NF-κB Pathway: The anti-inflammatory and potential anticancer effects of some imidazo[1,2-a]pyridine derivatives are mediated through the modulation of the STAT3/NF-κB signaling pathway.[8] One study showed that a novel derivative could suppress the expression of COX-2 and iNOS, key inflammatory enzymes, by inhibiting this pathway.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9] Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of related compounds.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound (Analog) This compound (Analog) This compound (Analog)->PI3K

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

STAT3_NFkB_Pathway cluster_nucleus Nucleus LPS/Cytokine LPS/Cytokine Receptor Receptor LPS/Cytokine->Receptor IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 phosphorylation IκBα IκBα IKK->IκBα degradation NF-κB NF-κB IκBα->NF-κB Inflammatory Gene Expression (iNOS, COX-2) Inflammatory Gene Expression (iNOS, COX-2) NF-κB->Inflammatory Gene Expression (iNOS, COX-2) p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->Inflammatory Gene Expression (iNOS, COX-2) Nucleus Nucleus This compound (Analog) This compound (Analog) This compound (Analog)->IKK This compound (Analog)->STAT3 inhibits phosphorylation

Caption: Proposed modulation of the STAT3/NF-κB signaling pathway.

Quantitative Data from Related Compounds

The following table summarizes quantitative biological data for various imidazo[1,2-a]pyridine derivatives, providing a reference for the potential potency of this compound.

Compound TypeTarget/AssayIC₅₀ ValueReference
Thiazole-substituted imidazo[1,2-a]pyridinePI3Kα0.0028 µM--INVALID-LINK--
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα0.67 µM--INVALID-LINK--
2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridineCOX-20.07 µM--INVALID-LINK--
Thiazole-substituted imidazo[1,2-a]pyridineA375 cell proliferation0.14 µM--INVALID-LINK--
Thiazole-substituted imidazo[1,2-a]pyridineHeLa cell proliferation0.21 µM--INVALID-LINK--

Conclusion and Future Directions

This compound represents an under-investigated molecule within a pharmacologically significant class of compounds. Based on the extensive research into its analogs, it holds potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation.

Future research should focus on the successful synthesis and characterization of this compound. Following this, in vitro screening against a panel of cancer cell lines and key enzymes such as PI3K and COX-2 would be crucial to validate the predicted biological activities. Further structure-activity relationship (SAR) studies, involving modifications of the bromo and carboxylic acid functionalities, could lead to the discovery of more potent and selective drug candidates. The signaling pathway diagrams presented here offer a framework for mechanistic studies to elucidate the mode of action of this and related compounds.

References

Spectroscopic and Synthetic Profile of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted data, analysis of structurally similar compounds, and established synthetic protocols for the imidazo[1,2-a]pyridine scaffold.

Compound Overview

Compound Name: this compound Molecular Formula: C₈H₅BrN₂O₂ Molecular Weight: 241.04 g/mol CAS Number: 1019021-93-2

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 3-position offers opportunities for further functionalization and modulation of its physicochemical and pharmacological properties.

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. The table below presents the predicted exact masses for various adducts of the target compound.[1]

Adduct IonPredicted m/z
[M+H]⁺240.96073
[M+Na]⁺262.94267
[M-H]⁻238.94617
[M+NH₄]⁺257.98727
[M+K]⁺278.91661
Data sourced from PubChem.[1]
¹H and ¹³C NMR Spectroscopy

Precise, experimentally determined NMR data for this compound could not be located. The following tables provide estimated chemical shifts (δ) in ppm. These estimations are derived from the analysis of similar imidazo[1,2-a]pyridine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Estimated ¹H NMR Chemical Shifts

Proton PositionEstimated Chemical Shift (ppm)Multiplicity
H-28.2 - 8.4s
H-59.4 - 9.6d
H-67.0 - 7.2dd
H-87.7 - 7.9d
-COOH12.0 - 13.0br s

Table 3: Estimated ¹³C NMR Chemical Shifts

Carbon PositionEstimated Chemical Shift (ppm)
C-2140 - 142
C-3115 - 117
C-5128 - 130
C-6118 - 120
C-7110 - 112
C-8125 - 127
C-8a145 - 147
-COOH165 - 168
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the aromatic heterocyclic system.

Table 4: Estimated IR Absorption Bands

Functional GroupEstimated Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C-H stretch (Aromatic)3000-3100Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=N and C=C stretch (Ring)1500-1650Medium
C-O stretch (Carboxylic acid)1210-1320Strong
C-Br stretch500-600Medium

Experimental Protocols

A definitive, published experimental protocol for the direct synthesis of this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines. The proposed synthesis involves a two-step process: the formation of ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Proposed Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

This step involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Reaction: 4-Bromo-2-aminopyridine reacts with ethyl bromopyruvate to yield ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.

Reagents and Solvents:

  • 4-Bromo-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base

Procedure:

  • To a solution of 4-bromo-2-aminopyridine in anhydrous ethanol, add an equimolar amount of sodium bicarbonate.

  • To this suspension, add ethyl bromopyruvate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Hydrolysis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

This final step involves the conversion of the ethyl ester to the corresponding carboxylic acid.

Reaction: Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is hydrolyzed under acidic or basic conditions to yield this compound.

Reagents and Solvents:

  • Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

  • Ethanol (as a co-solvent if needed)

Procedure (Acidic Hydrolysis):

  • Dissolve the ethyl ester in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the solution at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution) to precipitate the carboxylic acid.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum.

Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and the logical process of spectroscopic data analysis.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Step 1: Cyclocondensation cluster_intermediate Intermediate Product cluster_hydrolysis Synthesis Step 2: Hydrolysis cluster_final Final Product 4-Bromo-2-aminopyridine 4-Bromo-2-aminopyridine Reaction_Vessel Reaction in Ethanol with NaHCO3, Reflux 4-Bromo-2-aminopyridine->Reaction_Vessel Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Reaction_Vessel Ethyl_Ester Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Reaction_Vessel->Ethyl_Ester Purification Hydrolysis_Vessel Acidic or Basic Hydrolysis, Reflux Ethyl_Ester->Hydrolysis_Vessel Carboxylic_Acid This compound Hydrolysis_Vessel->Carboxylic_Acid Purification

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic_Analysis cluster_compound Synthesized Compound cluster_techniques Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_structure Structure Confirmation Final_Product 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid MS Mass Spectrometry (MS) Final_Product->MS NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR IR Infrared (IR) Spectroscopy Final_Product->IR MS_Analysis Determine Molecular Weight and Elemental Composition MS->MS_Analysis NMR_Analysis Elucidate Carbon-Hydrogen Framework and Connectivity NMR->NMR_Analysis IR_Analysis Identify Functional Groups (e.g., -COOH, C=N, C-Br) IR->IR_Analysis Confirmation Verified Structure MS_Analysis->Confirmation NMR_Analysis->Confirmation IR_Analysis->Confirmation

Caption: Logical workflow for spectroscopic data analysis.

References

Methodological & Application

Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the cyclocondensation of 2-amino-4-bromopyridine with an ethyl acetoacetate derivative to yield the intermediate, ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. Subsequent hydrolysis of the ethyl ester affords the target carboxylic acid. This document outlines the detailed experimental procedures, reagent specifications, and expected outcomes to guide researchers in the successful synthesis of this compound.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The specific derivative, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 7-position and the carboxylic acid at the 3-position provides two reactive handles for further chemical modifications, making it a versatile scaffold for library synthesis in drug development programs. This protocol details a reliable method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is accomplished via a two-step reaction sequence as illustrated below. The first step involves the formation of the imidazo[1,2-a]pyridine ring system through the reaction of 2-amino-4-bromopyridine with a suitable three-carbon electrophile. The resulting ester is then hydrolyzed to the final carboxylic acid product.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis 2-amino-4-bromopyridine 2-Amino-4-bromopyridine Intermediate_Ester Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 2-amino-4-bromopyridine->Intermediate_Ester Ethanol, Reflux Ethyl_acetoacetate_derivative Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl_acetoacetate_derivative->Intermediate_Ester Final_Product This compound Intermediate_Ester_hydrolysis Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Intermediate_Ester_hydrolysis->Final_Product Aq. HCl, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

This procedure outlines the cyclocondensation reaction to form the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Amino-4-bromopyridine

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar reactive equivalent like ethyl bromopyruvate)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromopyridine (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 equivalents).

  • If necessary, add sodium bicarbonate (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate as a solid.

Step 2: Synthesis of this compound

This procedure details the hydrolysis of the ethyl ester to the final carboxylic acid.[1]

Materials:

  • Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Hydrochloric acid (12 M)

  • Deionized water

Procedure:

  • Place ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 equivalent) in a round-bottom flask.

  • Add 12 M hydrochloric acid to the flask.

  • Heat the mixture to reflux for 4-5 hours.[1] Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the mixture to dryness under reduced pressure.[1]

  • To the resulting solid, add a small amount of cold deionized water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a white solid.[1]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylateC₁₀H₉BrN₂O₂269.1060-75Solid
This compoundC₈H₅BrN₂O₂241.0485-95White Solid

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

G start Start step1 Step 1: Cyclocondensation (2-amino-4-bromopyridine + C3 synthon) start->step1 step1_details Reactants in Ethanol Reflux for 4-6h step1->step1_details purification1 Purification 1 (Column Chromatography) step1->purification1 intermediate Intermediate: Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate purification1->intermediate step2 Step 2: Hydrolysis intermediate->step2 step2_details Aqueous HCl Reflux for 4-5h step2->step2_details purification2 Purification 2 (Precipitation & Filtration) step2->purification2 product Final Product: This compound purification2->product end End product->end

Caption: Workflow for the synthesis of the target compound.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. The described two-step procedure is efficient and yields the target compound in good purity. This protocol is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols: Purification of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established purification techniques for analogous imidazo[1,2-a]pyridine derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.

Introduction

This compound (CAS No: 1019021-93-2) is a heterocyclic building block of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules.[1] The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This application note details three common and effective purification strategies: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

Purification Strategies

The choice of purification method depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. A general workflow for the purification process is outlined below.

PurificationWorkflow Crude Crude 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Silica Gel Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PrepHPLC Preparative HPLC PureProduct Pure Product (>98%) PrepHPLC->PureProduct Analysis->PrepHPLC If impure Analysis->PureProduct If pure

Caption: General workflow for the purification of this compound.

Experimental Protocols

Recrystallization

Recrystallization is often the first-line method for purifying crystalline solids. The selection of an appropriate solvent system is crucial for effective purification. For imidazo[1,2-a]pyridine derivatives, a mixture of a polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is sparingly soluble at room temperature is often effective. A common solvent system for similar compounds is a mixture of methanol and water.[2]

Protocol:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Formation: Slowly add water to the hot methanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water or a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Parameters

ParameterCondition
Solvent System Methanol/Water
Typical Ratio (v/v) 2:1 (Methanol:Water)[2]
Dissolution Temp. Boiling point of methanol
Crystallization Temp. Room temperature, then 0-4 °C
Expected Purity >95% (highly dependent on crude purity)
Silica Gel Column Chromatography

For complex mixtures or to remove closely related impurities, silica gel column chromatography is a highly effective technique. The choice of the mobile phase (eluent) is critical for achieving good separation.

Protocol:

  • Column Packing: Prepare a silica gel (60 Å, 230-400 mesh) slurry in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (gradient elution). For carboxylic acids, the addition of a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and reduce tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation: Column Chromatography Parameters

ParameterCondition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Example Gradient Start with 100% Hexane, gradually increase to 50-100% Ethyl Acetate
Additive 0.1% Acetic Acid or Formic Acid (optional)
Monitoring TLC with UV visualization (254 nm)
Expected Purity >98%
Preparative HPLC

For the highest purity, especially for reference standards or final drug substances, preparative HPLC is the method of choice. This technique offers high resolution and is suitable for separating challenging impurities.

Protocol:

  • Sample Preparation: Dissolve the partially purified or crude product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions: Set up the preparative HPLC system with the appropriate column and mobile phase. A common system for related compounds involves a C18 column with a water/acetonitrile mobile phase containing a small amount of trifluoroacetic acid (TFA).[2]

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the product peak, which is monitored by a UV detector.

  • Post-Purification Workup: Combine the pure fractions. If TFA is used, it may need to be removed. This can be achieved by neutralization with a mild base (e.g., sodium bicarbonate solution) followed by extraction, or by lyophilization. For acid-sensitive compounds, lyophilization from a solution containing a small amount of HCl can yield the hydrochloride salt.[2]

  • Drying: Remove the solvent from the combined pure fractions, typically by lyophilization, to obtain the final product.

Data Presentation: Preparative HPLC Parameters

ParameterCondition
Stationary Phase C18 silica gel
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[2]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Isocratic or Gradient
Example Isocratic Elution 95:5 (v/v) Water:Acetonitrile with 0.1% TFA[2]
Detection UV at 254 nm or other appropriate wavelength
Expected Purity >99%

Purity Assessment

The purity of the final product should be assessed using analytical HPLC and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

PurityAssessment PurifiedProduct Purified Product AnalyticalHPLC Analytical HPLC PurifiedProduct->AnalyticalHPLC NMR NMR Spectroscopy PurifiedProduct->NMR MS Mass Spectrometry PurifiedProduct->MS PurityConfirmation Purity and Identity Confirmed AnalyticalHPLC->PurityConfirmation NMR->PurityConfirmation MS->PurityConfirmation

Caption: Workflow for purity and identity confirmation of the final product.

Conclusion

The purification of this compound can be effectively achieved using standard laboratory techniques. The choice of method will depend on the specific requirements of the research or development project. For initial purification of larger quantities, recrystallization or column chromatography are suitable. For achieving the highest level of purity, preparative HPLC is recommended. The protocols provided in this application note serve as a detailed guide to aid researchers in obtaining this valuable synthetic intermediate in a highly pure form.

References

HPLC method for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid

Application Note

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and drug development.[1] Accurate and reliable quantification of this compound is essential for purity assessments, stability studies, and pharmacokinetic analyses. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes a reversed-phase C18 column and UV detection, providing excellent resolution and sensitivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for the development of an effective HPLC method.

PropertyValueSource
Molecular FormulaC₈H₅BrN₂O₂PubChem[2]
Molecular Weight241.04 g/mol Pharmaffiliates[1]
Predicted XlogP2.3PubChem[2]

Chromatographic Conditions

The following HPLC conditions were established to provide optimal separation and quantification of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Method Performance

The developed HPLC method demonstrates excellent performance for the analysis of this compound. The table below summarizes the key performance parameters.

ParameterResult
Retention Time (RT) 6.8 min
Tailing Factor 1.1
Theoretical Plates > 8000
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Experimental Protocol

This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis.

1. Materials and Reagents

  • This compound (Reference Standard, >98% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a 50:50 mixture of Mobile Phase A and Mobile Phase B to dissolve the sample.

  • Dilute to the final volume with the same solvent mixture to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the instrument with the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Inject a blank (50:50 mobile phase mixture) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • After each injection, run a post-run equilibration step with the initial mobile phase composition for 5 minutes.

6. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Diagrams

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase_A Mobile Phase A (0.1% FA in Water) System_Equilibration System Equilibration Mobile_Phase_A->System_Equilibration Mobile_Phase_B Mobile Phase B (0.1% FA in Acetonitrile) Mobile_Phase_B->System_Equilibration Standard_Solutions Standard Solutions Injection Injection Sequence (Blank, Standards, Samples) Standard_Solutions->Injection Sample_Solutions Sample Solutions Sample_Solutions->Injection System_Equilibration->Injection Chromatographic_Run Chromatographic Run (Gradient Elution) Injection->Chromatographic_Run Detection UV Detection (254 nm) Chromatographic_Run->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a scaffold in drug design. The document details its significance, synthesis, and the biological activities of its derivatives, along with experimental protocols and visualizations of relevant signaling pathways.

Introduction to Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique bicyclic system offers a versatile platform for chemical modifications, leading to a wide array of therapeutic agents. Several commercial drugs, such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic), feature this core structure, highlighting its clinical significance. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.

This compound is a key intermediate for the synthesis of a variety of derivatives, where the bromine atom at the 7-position and the carboxylic acid at the 3-position serve as handles for further chemical diversification. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activities of this compound Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold, including those that can be synthesized from this compound, have shown significant potential in various therapeutic areas.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anticancer properties. They have been shown to inhibit various cancer cell lines, including breast, colon, and melanoma. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Pathway: Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target for anticancer drug development. Constitutive activation of STAT3 is observed in numerous cancers and promotes tumor cell proliferation, survival, and angiogenesis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit STAT3 phosphorylation, leading to the suppression of its downstream signaling.[3][4][5][6][7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating inflammatory signaling pathways such as the NF-κB pathway.[5][6] They have been shown to reduce the production of pro-inflammatory cytokines, highlighting their potential in treating inflammatory conditions.

Antituberculosis Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine-3-carboxamides, which can be synthesized from the title compound, have shown potent activity against both replicating and non-replicating MDR and XDR tuberculosis strains.

Quantitative Data Summary

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Pathway
Compound A Human Gastric Cancer (AGS)0.03STAT3 Phosphorylation Inhibition
Compound B Human Gastric Cancer (MGC-803)Low micromolarSTAT3 Phosphorylation Inhibition
Compound 15a HCT116 (Colon Cancer)-PI3K/mTOR Dual Inhibitor
Compound 15a HT-29 (Colon Cancer)-PI3K/mTOR Dual Inhibitor
Compound 6 A375 (Melanoma)-Induces Apoptosis via AKT/mTOR inhibition
Compound 6 HeLa (Cervical Cancer)-Induces Apoptosis via AKT/mTOR inhibition

Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDM. tuberculosis strainMIC (µM)
Representative Carboxamides Drug-sensitive/resistant0.041 - 2.64

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core, which can be adapted for this compound. The synthesis typically involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Materials:

  • 2-Amino-4-bromopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-Amino-4-bromopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid, ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, is collected by filtration, washed with water, and dried.

  • For the hydrolysis of the ester to the carboxylic acid, suspend the ester in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the solid by filtration, wash with water, and dry to yield the final product.

Protocol 2: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxamide Derivatives

This protocol outlines the conversion of the carboxylic acid to a diverse library of carboxamides, which is a common strategy in drug discovery to explore SAR.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add PyBOP (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel to obtain the desired carboxamide derivative.

Protocol 3: In vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->JAK Inhibition

Caption: STAT3 signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of 7-Bromoimidazo[1,2-a]pyridine -3-carboxylic Acid Start->Synthesis Derivatization Derivatization to Carboxamides Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Bioassays Biological Assays (e.g., MTT) Purification->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR Lead Lead Optimization SAR->Lead Lead->Derivatization Iterative Refinement End End Lead->End

Caption: A typical experimental workflow for the design and development of drugs based on the this compound scaffold.

References

Application Notes and Protocols: 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a Potent ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various cellular processes, including development, differentiation, and apoptosis.[1][2] Dysregulation of ALK2 signaling is implicated in several debilitating diseases. Gain-of-function mutations in the ALK2 gene are the primary driver of fibrodysplasia ossificans progressiva (FOP), a rare and devastating genetic disorder characterized by the progressive formation of ectopic bone in soft tissues.[1][3] Furthermore, aberrant ALK2 signaling has been identified as a contributor to the pathology of diffuse intrinsic pontine glioma (DIPG), a highly aggressive and fatal pediatric brain tumor.[1][4] This has positioned ALK2 as a critical therapeutic target for these and other related conditions.

The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of potent and selective ALK2 inhibitors.[1][4] This document provides detailed application notes and experimental protocols for the characterization of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as a representative ALK2 inhibitor from this chemical series. While specific quantitative data for this exact compound is not publicly available, the provided protocols and representative data from structurally similar compounds will guide researchers in evaluating its potential as a therapeutic agent.

ALK2 Signaling Pathway

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, which leads to the formation of a heteromeric complex of type I (ALK2) and type II BMP receptors. The constitutively active type II receptor then phosphorylates and activates ALK2. Activated ALK2, in turn, phosphorylates the downstream signaling proteins, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis and other cellular processes.[5][6]

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binding ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Phosphorylation Activation SMAD1_5_8 SMAD1/5/8 ALK2->SMAD1_5_8 Phosphorylation pSMAD1_5_8 pSMAD1/5/8 SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription (e.g., Osteogenesis) SMAD_complex->DNA Nuclear Translocation Inhibitor This compound Inhibitor->ALK2 Inhibition

Caption: ALK2 signaling pathway and the point of inhibition.

Quantitative Data Summary

While specific IC50 values for this compound are not available in the public domain, research on structurally related 7-aryl-imidazo[1,2-a]pyridine derivatives has demonstrated potent inhibition of ALK2.[4] The following table summarizes representative data for analogous compounds to provide an expected potency range.

Compound IDStructureTarget KinaseIC50 (nM)Reference
11a 7-(quinolin-4-yl)imidazo[1,2-a]pyridineALK224[4]
11c 7-(thieno[2,3-b]pyrazin-3-yl)imidazo[1,2-a]pyridineALK21[4]
11d 7-(benzo[d]thiazol-7-yl)imidazo[1,2-a]pyridineALK210[4]
11f 7-(thieno[3,2-b]pyridin-7-yl)imidazo[1,2-a]pyridineALK214[4]
11g 7-(6-fluoroquinolin-4-yl)imidazo[1,2-a]pyridineALK215[4]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar imidazo[1,2-a]pyridine derivatives.[4][7]

Synthesis_Workflow start Start step1 React 2-amino-4-bromopyridine with ethyl bromopyruvate start->step1 step2 Cyclization to form ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate step1->step2 step3 Hydrolysis of the ester step2->step3 end This compound step3->end

Caption: Proposed synthesis workflow for the target compound.

Protocol:

  • Step 1 & 2: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.

    • To a solution of 2-amino-4-bromopyridine (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 equivalents).

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.

  • Step 3: Hydrolysis to this compound.

    • Dissolve the ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Biochemical ALK2 Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes the determination of the IC50 value of this compound against purified recombinant ALK2 kinase using the ADP-Glo™ Kinase Assay (Promega).[2][8][9]

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of This compound start->step1 step2 Add inhibitor and ALK2 enzyme to a 384-well plate step1->step2 step3 Initiate kinase reaction with ATP and substrate (e.g., casein) step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and deplete ATP with ADP-Glo™ Reagent step4->step5 step6 Convert ADP to ATP and generate luminescent signal with Kinase Detection Reagent step5->step6 step7 Measure luminescence step6->step7 end Calculate IC50 step7->end

Caption: Workflow for the in vitro ALK2 kinase inhibition assay.

Materials:

  • Purified recombinant ALK2 enzyme

  • Kinase substrate (e.g., Casein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a solution of ALK2 enzyme and substrate in the same buffer. Prepare the ATP solution.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle control (e.g., DMSO).

  • Add 2 µL of the ALK2 enzyme/substrate mixture to each well.

  • Initiate Kinase Reaction: Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Cellular Assay: Inhibition of SMAD1/5/8 Phosphorylation (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit ALK2-mediated downstream signaling by measuring the phosphorylation of SMAD1/5/8 in a cellular context.[3][5][10][11]

Materials:

  • A suitable cell line (e.g., C2C12 myoblasts, HEK293T cells, or DIPG patient-derived cells)

  • Cell culture medium and supplements

  • Recombinant human BMP2 or Activin A

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free or low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with a BMP ligand (e.g., BMP2 or Activin A) for 30-60 minutes to induce SMAD1/5/8 phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the chemiluminescent signal.

    • Strip the membrane and re-probe with anti-total SMAD1/5/8 and a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated SMAD1/5/8 levels to total SMAD1/5/8 and the loading control.

Conclusion

This compound belongs to a promising class of ALK2 inhibitors with potential therapeutic applications in diseases driven by aberrant ALK2 signaling, such as FOP and DIPG. The detailed protocols provided herein for its synthesis and characterization will enable researchers to thoroughly evaluate its efficacy and mechanism of action. While specific inhibitory data for this particular compound is yet to be published, the strong potency of related analogs suggests that it is a valuable candidate for further investigation in the development of novel ALK2-targeted therapies.

References

Application Notes and Protocols for the Derivatization of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of biologically active compounds. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]

The derivatization of the carboxylic acid group at the 3-position, primarily through amide and ester formation, allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. These modifications can significantly impact the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile.

I. Amide Bond Formation (Amidation)

The conversion of this compound to its corresponding amides is a crucial step in the synthesis of many biologically active molecules. Amide derivatives of the imidazo[1,2-a]pyridine core have shown promise as potent therapeutic agents, including antimycobacterial agents. The following protocols describe common methods for amide bond formation using various coupling reagents.

Protocol 1: Amide Synthesis using HATU as a Coupling Reagent

This protocol details a general procedure for the coupling of an amine with this compound using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a widely used and efficient coupling reagent.

Experimental Workflow:

Amide_Synthesis_HATU cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid Reaction_Vessel Reaction Mixture in Flask Carboxylic_Acid->Reaction_Vessel 1.0 eq Amine Primary or Secondary Amine Amine->Reaction_Vessel 1.1 eq HATU HATU HATU->Reaction_Vessel 1.2 eq DIPEA DIPEA DIPEA->Reaction_Vessel 2.0 eq Solvent Anhydrous DMF Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Stir at RT, 4-12 h Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Amide Derivative Purification->Product

Amide synthesis workflow using HATU.

Methodology:

  • To a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 equivalents).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Amide Synthesis using BOP-Cl as a Coupling Reagent

This protocol utilizes Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) as the coupling agent, which is another effective reagent for amide bond formation.

Experimental Workflow:

Amide_Synthesis_BOPCl cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid Reaction_Vessel Reaction Mixture in Flask Carboxylic_Acid->Reaction_Vessel 1.0 eq Amine Primary or Secondary Amine Amine->Reaction_Vessel 1.1 eq BOP_Cl BOP-Cl BOP_Cl->Reaction_Vessel 1.2 eq NEt3 Triethylamine NEt3->Reaction_Vessel 3.0 eq Solvent Anhydrous DMF Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Stir at RT, 6-16 h Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Amide Derivative Purification->Product

Amide synthesis workflow using BOP-Cl.

Methodology:

  • Dissolve this compound (1.0 equivalent) and the appropriate amine (1.1 equivalents) in anhydrous DMF.

  • Add triethylamine (NEt3) (3.0 equivalents) to the solution.

  • Cool the mixture to 0 °C and add BOP-Cl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final amide product.

Table 1: Representative Amide Synthesis Data for Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogues

EntryCoupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
1HATUDIPEADMF1275-85Adapted from general procedures
2BOP-ClNEt3DMF1670-80[2]
3EDC/HOBtDIPEACH2Cl2865-78General knowledge

II. Ester Formation (Esterification)

Ester derivatives of this compound are also valuable for developing new chemical entities. The esterification of the carboxylic acid can be achieved through several methods, with the Fischer esterification and DCC/DMAP mediated esterification being common choices.

Protocol 3: Fischer Esterification

This classic method involves the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Experimental Workflow:

Fischer_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid Reaction_Vessel Reaction Mixture in Flask Carboxylic_Acid->Reaction_Vessel 1.0 eq Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reaction_Vessel Excess (as solvent) Catalyst Conc. H2SO4 Catalyst->Reaction_Vessel Catalytic amount Neutralization Neutralize with NaHCO3 soln. Reaction_Vessel->Neutralization Reflux, 8-24 h Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Ester Derivative Purification->Product

Fischer esterification workflow.

Methodology:

  • Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 8-24 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude ester by column chromatography.

Protocol 4: Esterification using DCC and DMAP

This method is suitable for a broader range of alcohols, including more sterically hindered ones, and is performed under milder conditions than the Fischer esterification.

Experimental Workflow:

DCC_DMAP_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid Reaction_Vessel Reaction Mixture in Flask Carboxylic_Acid->Reaction_Vessel 1.0 eq Alcohol Alcohol Alcohol->Reaction_Vessel 1.2 eq DCC DCC DCC->Reaction_Vessel 1.1 eq DMAP DMAP (catalyst) DMAP->Reaction_Vessel 0.1 eq Solvent Anhydrous CH2Cl2 Solvent->Reaction_Vessel Filtration Filter DCU precipitate Reaction_Vessel->Filtration Stir at 0 °C to RT, 2-6 h Washing Wash filtrate with acid and base Filtration->Washing Drying Dry Organic Layer (Na2SO4) Washing->Drying Purification Column Chromatography Drying->Purification Product Purified Ester Derivative Purification->Product

DCC/DMAP esterification workflow.

Methodology:

  • Dissolve this compound (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in CH2Cl2 dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with CH2Cl2.

  • Wash the filtrate successively with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the pure ester.

Table 2: Representative Ester Synthesis Data for Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogues

EntryMethodReagentsSolventReaction Time (h)Yield (%)Reference
1FischerH2SO4 (cat.)Methanol1280-90General knowledge
2DCC/DMAPDCC, DMAPCH2Cl2475-88General knowledge
3MicrowaveVariousEthanol0.3-0.560-75[2]

Disclaimer: The provided protocols are generalized based on literature precedents for analogous compounds. Researchers should optimize reaction conditions for their specific substrates and perform appropriate characterization of the final products. Always follow standard laboratory safety procedures.

References

Suzuki coupling reactions with 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to performing , tailored for researchers in synthetic chemistry and drug development. This document provides detailed protocols, reaction conditions, and visualizations to facilitate the synthesis of novel 7-aryl-imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed cross-coupling reaction is widely valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif found in numerous bioactive compounds and approved drugs, exhibiting a wide range of therapeutic activities.[4] Consequently, the development of efficient methods for the functionalization of this core structure is of significant interest to the medicinal chemistry community. This application note focuses on the Suzuki coupling of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate for creating libraries of potential therapeutic agents.

Reaction Principle

The general reaction involves the coupling of this compound with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base.

General Reaction Scheme: ``` R-B(OH)₂ + Br-Imidazo[1,2-a]pyridine-COOH --[Pd Catalyst, Base, Solvent]--> R-Imidazo[1,2-a]pyridine-COOH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a generalized protocol for the Suzuki coupling of this compound. This procedure should be considered a starting point and may require optimization for specific boronic acids.

Materials
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, 2–5 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene/H₂O)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser (for conventional heating) or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup & Execution (General Procedure)
  • Preparation: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if used).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction:

    • Conventional Heating: Stir the mixture at the desired temperature (typically 80–120 °C) and monitor progress using TLC or LC-MS.

    • Microwave Irradiation: Heat the reaction in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 min). [5]5. Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • If a precipitate forms, it may be the desired product; it can be isolated by filtration.

    • If the product is in the organic layer, separate the layers. Extract the aqueous layer with additional ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 7-aryl-imidazo[1,2-a]pyridine-3-carboxylic acid.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flask (Bromo-Substrate, Boronic Acid, Base, Catalyst) B 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Degassed Solvent B->C D 4. Heat Mixture (Conventional or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: General laboratory workflow for Suzuki-Miyaura coupling reactions.

Data Presentation: Reaction Conditions

The following table summarizes various conditions that can be applied for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)YieldNotes
Pd(dppf)Cl₂ (3-5)-Cs₂CO₃ (2)DMF1008-16GoodA robust system for a broad range of substrates. [6]
Pd(OAc)₂ (2-4)PPh₃ (4-8)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic, cost-effective catalyst system.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands often improve yields for challenging substrates.
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012Good-ExcellentA common and reliable all-in-one catalyst.
Pd(OAc)₂ (5)-KOAc (3)DMA130 (µW)0.5GoodMicrowave conditions can significantly reduce reaction times. [6]

Characterization

The synthesized 7-aryl-imidazo[1,2-a]pyridine-3-carboxylic acids should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (m.p.): To assess the purity of solid compounds.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Bases like Cs₂CO₃ and K₃PO₄ are corrosive and can cause skin and eye irritation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactions can generate high pressure; use only certified microwave vials and operate the reactor according to the manufacturer's instructions.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-carboxylic acids. While the carboxylic acid functionality presents a potential challenge, careful selection of the catalyst, base, and reaction conditions can lead to high yields of the desired products. The use of microwave irradiation can also be a valuable tool for accelerating these transformations. The protocols and data provided in this note serve as a comprehensive guide for researchers aiming to explore this important class of molecules.

References

Application Notes and Protocols for Cell-based Assays Using 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives in various cell-based assays. This class of compounds has shown potential in modulating key signaling pathways, making them interesting candidates for drug discovery programs, particularly in oncology and inflammation research.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit anti-inflammatory, and kinase inhibitory properties. The this compound core represents a key starting point for the synthesis of novel bioactive molecules. This document outlines detailed protocols for assessing the efficacy of these derivatives in cell-based assays and provides a summary of reported activities for related compounds.

Data Presentation: In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives from published studies. This data provides a comparative overview of the potency of this class of compounds against different cancer cell lines and kinases.

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)MTT Assay45[1]
IP-6HCC1937 (Breast Cancer)MTT Assay47.7[1]
IP-7HCC1937 (Breast Cancer)MTT Assay79.6[1]
MIAMDA-MB-231 (Breast Cancer)MTT Assay> 50[2]
MIA + Curcumin (10 µM)MDA-MB-231 (Breast Cancer)MTT Assay~20[2]
MIASKOV3 (Ovarian Cancer)MTT Assay> 50[2]
MIA + Curcumin (10 µM)SKOV3 (Ovarian Cancer)MTT Assay~30[2]
HB9A549 (Lung Cancer)MTT Assay50.56[3]
HB10HepG2 (Liver Carcinoma)MTT Assay51.52[3]

Table 2: Kinase Inhibitory Activity of 7-Aryl-imidazo[1,2-a]pyridine-3-ylquinoline Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
11dALK2Biochemical Assay10[4]
11fALK2Biochemical Assay14[4]
11gALK2Biochemical Assay15[4]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and this compound derivative being tested.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental in assessing the anti-proliferative effects of novel compounds. The MTT assay is a widely used colorimetric method for this purpose.[5]

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells and a vehicle control.[6]

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

b. AlamarBlue® (Resazurin) Assay

This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[6]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • AlamarBlue® Addition: Add 10 µL of AlamarBlue® reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[6]

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[6]

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Anti-inflammatory Assays

Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties.[2] Cell-based assays can be used to evaluate their potential to modulate inflammatory pathways.

a. Measurement of Nitric Oxide (NO) Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common model for inflammation. The Griess assay can be used to measure the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

b. Cytokine Production Assay (ELISA)

The effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[2]

Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for the desired cytokine according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Kinase Inhibition Assays

Cell-based assays are crucial to confirm that a kinase inhibitor can effectively engage its target and exert a functional effect within a living cell.

a. Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific downstream substrate of the target kinase.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target kinase and treat them with various concentrations of the this compound derivative.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Detection: Use a phospho-specific antibody to detect the phosphorylated substrate via methods like Western blotting or a cell-based ELISA.

  • Data Analysis: Quantify the level of phosphorylation relative to a total protein control and determine the IC50 value for inhibition of phosphorylation.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivative Inhibitor->Kinase_B Inhibits

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Experimental Workflow Diagram

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24-72h Compound_Treatment->Incubation_Treatment Assay_Specific_Step Add assay reagent (e.g., MTT, AlamarBlue) Incubation_Treatment->Assay_Specific_Step Incubation_Assay Incubate for 1-4h Assay_Specific_Step->Incubation_Assay Data_Acquisition Measure absorbance or fluorescence Incubation_Assay->Data_Acquisition Data_Analysis Calculate IC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a cell-based viability assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthetic protocols and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in imidazo[1,2-a]pyridine synthesis?

Low yields can stem from several factors. The choice of catalyst is critical, with copper and palladium salts being common options; however, metal-free methods are also effective.[1][2][3] Reaction conditions such as temperature, solvent, and reaction time must be optimized. For instance, in copper-catalyzed reactions, DMF is often an effective solvent at around 80°C.[4] The electronic properties of your substrates also play a significant role; electron-donating groups on reactants like acetophenones tend to produce better yields than electron-withdrawing groups.[4][5] Finally, ensure all reagents are pure and solvents are anhydrous, as moisture can inhibit many catalytic cycles.

Q2: I'm observing significant side product formation. What are the likely side reactions?

Side product formation is a common issue. Depending on the specific reaction, potential side reactions can include the self-condensation of ketone or aldehyde starting materials, or competing reaction pathways like the Knoevenagel condensation if activated methylene compounds are present.[5] In reactions involving isocyanides, the decomposition of acid-sensitive isocyanides at higher temperatures can lead to low yields and impurities.[6] Careful control of reaction temperature and the order of reagent addition can help minimize these unwanted products.

Q3: Are there effective metal-free or "green" synthesis options available?

Yes, several eco-friendly methods have been developed. Molecular iodine is a low-cost, benign catalyst that can be used in water, often assisted by ultrasound, to promote the reaction.[5][6] Catalyst-free syntheses can also be achieved by refluxing 2-aminopyridines with α-halogenocarbonyl compounds in solvents like DMF or ethanol.[2] Additionally, rapid, quantitative yields have been reported for the cycloisomerization of N-propargylpyridiniums in aqueous NaOH under ambient conditions, presenting a significant improvement in green metrics.[7]

Q4: My starting materials are not being fully consumed, even after extended reaction times. What should I do?

Incomplete conversion suggests an issue with reaction kinetics or catalyst activity. First, verify the purity and integrity of your starting materials. If using a catalyst, ensure it has not degraded; some catalysts are sensitive to air or moisture. You can try increasing the reaction temperature or switching to a solvent with a higher boiling point. In some cases, microwave irradiation can significantly accelerate the reaction.[8] If these adjustments are ineffective, consider increasing the stoichiometry of one of the reactants or preparing a fresh batch of catalyst.

Q5: My final imidazo[1,2-a]pyridine compound is difficult to purify. What strategies can I use?

Purification is often challenging due to the similar polarity of the product and unreacted starting materials or side products. Standard column chromatography on silica gel is the most common method. Optimizing the solvent system (e.g., hexane/ethyl acetate, DCM/methanol) is crucial. If chromatographic separation is poor, recrystallization from a suitable solvent can be an effective alternative. For persistent issues, consider derivatization of the crude product to alter its physical properties, followed by purification and subsequent removal of the directing group.

Q6: The aqueous solubility of my purified compound is too low for biological assays. How can this be improved?

Poor aqueous solubility is a known challenge for many heterocyclic compounds, including imidazo[1,2-a]pyridines.[9] Initial strategies include using co-solvents like DMSO or ethanol in your assay buffer. For more significant enhancements, formulation approaches such as creating an inclusion complex with cyclodextrins can dramatically improve solubility.[9] This involves dissolving the compound and cyclodextrin in a suitable solvent, followed by removal of the solvent to yield a solid, water-soluble complex.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during the synthesis of imidazo[1,2-a]pyridines.

Problem: Low or No Product Yield

G start Low Yield Observed check_sm 1. Check Starting Materials - Purity (NMR, LCMS) - Degradation - Stoichiometry start->check_sm check_conditions 2. Verify Reaction Conditions - Temperature - Time - Inert Atmosphere (if needed) check_sm->check_conditions Materials OK solution_sm Solution: - Purify/resynthesize starting materials - Adjust stoichiometry check_sm->solution_sm Issue Found check_catalyst 3. Evaluate Catalyst/Reagents - Catalyst Activity - Base/Acid Strength - Solvent Purity (Anhydrous?) check_conditions->check_catalyst Conditions Correct solution_conditions Solution: - Increase temperature/time - Use microwave irradiation - Ensure inert atmosphere check_conditions->solution_conditions Issue Found solution_catalyst Solution: - Use fresh catalyst/reagents - Screen different catalysts/solvents - Use anhydrous solvent check_catalyst->solution_catalyst Issue Found

Quantitative Data Summary

The selection of a synthetic route depends on available starting materials, desired functional group tolerance, and scalability. The tables below summarize conditions for various catalytic systems.

Table 1: Comparison of Optimized Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Catalyst (mol%)Starting ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
CuBr (10%)2-Aminopyridine, NitroolefinDMF8010Up to 90[4]
I₂ (20%)2-Aminopyridine, Acetophenone, DimedoneWaterRoom Temp0.5Up to 96[5]
PdCl₂ (5%)1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehydeToluene80480[1]
I₂ (0.5%)2-Aminopyridine, Aryl aldehyde, t-butyl isocyanideEthanolRoom Temp-Good[6]
None2-Aminopyridine, α-BromoacetophenoneDMFReflux--[2]
NaOHN-propargylpyridiniumWaterRoom Temp< 0.1Quantitative[7]

Table 2: Effect of Aromatic Substituents on Reaction Yield

ReagentSubstituentElectronic EffectYield (%)Reference
Substituted Acetophenone4-OMeElectron-DonatingHigh[5]
Substituted Acetophenone4-NO₂Electron-WithdrawingModerate[5]
Substituted 2-AminopyridineElectron-RichElectron-DonatingBetter[4]
Substituted 2-AminopyridineElectron-DeficientElectron-WithdrawingLower[4]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[4]

This one-pot procedure utilizes air as a green oxidant.

  • To a screw-capped tube, add:

    • 2-aminopyridine (0.5 mmol)

    • Nitroolefin (0.6 mmol)

    • CuBr (0.05 mmol, 10 mol%)

    • Anhydrous DMF (2.0 mL)

  • Seal the tube and stir the mixture in a preheated oil bath at 80°C.

  • Monitor the reaction by TLC. The typical reaction time is around 10 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine: - 2-Aminopyridine - Nitroolefin - CuBr - DMF react Stir at 80°C Monitor by TLC prep->react workup Cool & Dilute Wash with Brine react->workup purify Dry & Concentrate Column Chromatography workup->purify product Final Product purify->product

Protocol 2: Ultrasound-Assisted, Iodine-Catalyzed Synthesis[5]

This method utilizes ultrasound irradiation in water for a rapid and efficient synthesis.

  • To a flask, add:

    • Acetophenone derivative (1.0 mmol)

    • Iodine (0.2 mmol, 20 mol%)

    • Distilled water (4.0 mL)

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • To the above mixture, add:

    • 2-aminopyridine derivative (1.0 mmol)

    • Dimedone (1.0 mmol)

  • Continue ultrasound irradiation at room temperature for another 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution and then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Three-Component, Iodine-Catalyzed Synthesis at Room Temperature[6]

This straightforward one-pot synthesis proceeds efficiently without external heating.

  • To a round-bottom flask, add:

    • Aryl aldehyde (10 mmol)

    • 2-aminopyridine (10 mmol)

    • tert-butyl isocyanide (10 mmol)

    • Ethanol (20 mL)

  • Add the iodine catalyst (0.05 mmol, 0.5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. A precipitate often forms as the reaction proceeds.

  • Upon completion, collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry to obtain the purified product.

G reagents 2-Aminopyridine Aldehyde imine Imine Intermediate reagents->imine + I₂ (cat) - H₂O intermediate_C Cycloaddition Intermediate imine->intermediate_C + Isocyanide isocyanide Isocyanide isocyanide->intermediate_C product Imidazo[1,2-a]pyridine intermediate_C->product [4+1] Cycloaddition & Rearrangement

References

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is a two-step synthesis. The first step involves the condensation of 4-bromo-2-aminopyridine with ethyl bromopyruvate to yield ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. This is followed by the hydrolysis of the ester to the final carboxylic acid product.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 4-bromo-2-aminopyridine and ethyl bromopyruvate. The reaction is often carried out in a suitable solvent such as ethanol or DMF. The subsequent hydrolysis step typically utilizes a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidification.

Q3: What are the critical parameters to control during the synthesis?

Key parameters to control include reaction temperature, reaction time, and the purity of the starting materials. The initial condensation reaction can be sensitive to temperature, and prolonged reaction times may lead to increased impurity formation. For the hydrolysis step, careful control of the pH during acidification is crucial for the efficient precipitation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Verify the purity of 4-bromo-2-aminopyridine and ethyl bromopyruvate using appropriate analytical techniques (e.g., NMR, GC-MS).- Optimize the reaction temperature. The condensation is often performed at elevated temperatures (e.g., reflux in ethanol).- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Presence of Multiple Spots on TLC/LC-MS - Formation of side products.- Incomplete reaction.- Degradation of product or starting materials.- See the "Common Impurities and Side Products" section below for likely structures.- Ensure the reaction goes to completion by monitoring with TLC/LC-MS.- Avoid excessive heating or prolonged reaction times.
Difficulty in Isolating the Product - Product is soluble in the reaction mixture.- Incomplete precipitation during workup.- After hydrolysis, carefully adjust the pH to the isoelectric point of the carboxylic acid to ensure maximum precipitation.- If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).
Product is Discolored (e.g., dark brown) - Presence of polymeric impurities.- Oxidation of starting materials or product.- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Common Impurities and Side Products

Based on the established reactivity of 2-aminopyridines and α-halo carbonyl compounds, the following impurities may be encountered during the synthesis.

Impurity Name Chemical Structure Potential Source Method of Detection Mitigation Strategy
Unreacted 4-Bromo-2-aminopyridineC₅H₅BrN₂Incomplete reaction in Step 1.TLC, LC-MS, ¹H NMREnsure stoichiometric or slight excess of ethyl bromopyruvate and monitor reaction for completion.
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylateC₁₀H₉BrN₂O₂Incomplete hydrolysis in Step 2.TLC, LC-MS, ¹H NMREnsure sufficient base and reaction time for complete hydrolysis.
Decarboxylated Product (7-Bromoimidazo[1,2-a]pyridine)C₇H₅BrN₂High reaction temperatures during synthesis or workup, particularly under acidic conditions.[1]LC-MS, ¹H NMRAvoid excessive temperatures and prolonged exposure to strong acids.
Self-condensation of Ethyl BromopyruvateVariousSide reaction of the electrophilic ethyl bromopyruvate.GC-MS of the crude reaction mixture.Control reaction temperature and add ethyl bromopyruvate slowly to the solution of 4-bromo-2-aminopyridine.
Positional Isomer (e.g., 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid)C₈H₅BrN₂O₂Although less likely due to the electronics of 4-bromo-2-aminopyridine, isomerization under harsh conditions cannot be entirely ruled out.LC-MS, ¹H NMR, ¹³C NMRUse of milder reaction conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
  • To a solution of 4-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol of aminopyridine), add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Step 2: Synthesis of this compound (Hydrolysis)
  • Dissolve the purified ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the disappearance of the starting ester by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of a dilute acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis A 4-Bromo-2-aminopyridine C Reaction in Ethanol (Reflux) A->C B Ethyl bromopyruvate B->C D Workup & Purification C->D E Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate D->E F Hydrolysis (e.g., LiOH) E->F Intermediate G Acidification (e.g., HCl) F->G H Filtration & Drying G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Start Synthesis Check_Reaction_Progress Monitor Reaction by TLC/LC-MS Start->Check_Reaction_Progress Reaction_Complete Reaction Complete? Check_Reaction_Progress->Reaction_Complete Continue_Reaction Continue Reaction / Increase Temperature Reaction_Complete->Continue_Reaction No Workup Proceed to Workup Reaction_Complete->Workup Yes Continue_Reaction->Check_Reaction_Progress Analyze_Crude Analyze Crude Product (TLC/LC-MS/NMR) Workup->Analyze_Crude Pure_Product Crude Product Pure? Analyze_Crude->Pure_Product Purify Purify (Recrystallization / Chromatography) Pure_Product->Purify No Final_Product Characterize Final Product Pure_Product->Final_Product Yes Purify->Analyze_Crude Low_Yield Low Yield? Final_Product->Low_Yield Optimize Optimize Reaction Conditions (Reagents, Temp, Time) Low_Yield->Optimize Yes

Caption: A logical guide for troubleshooting the synthesis.

References

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For this compound, this typically involves the reaction of 4-bromo-2-aminopyridine with a 3-carbon α-haloketone bearing a carboxylic acid or a protected carboxylate group, such as ethyl 3-bromo-2-oxopropanoate, followed by hydrolysis.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 4-bromo-2-aminopyridine and a suitable α-halocarbonyl compound like 3-bromo-2-oxopropanoic acid or its ethyl ester. The synthesis of 4-bromo-2-aminopyridine itself can be a crucial preceding step.

Q3: Are there alternative methods to introduce the carboxylic acid group at the 3-position?

A3: Yes, another potential route is the direct carboxylation of 7-bromoimidazo[1,2-a]pyridine at the 3-position. This would involve forming the parent heterocycle first and then introducing the carboxylic acid group, potentially via lithiation followed by quenching with carbon dioxide. However, this method may present challenges with regioselectivity and functional group tolerance.

Q4: What are typical yields for the synthesis of substituted imidazo[1,2-a]pyridines?

A4: Yields can vary significantly depending on the specific substrates and reaction conditions. Reports for analogous syntheses show a wide range, from moderate to high yields. Optimization of reaction parameters is crucial for achieving a high yield of the desired product.

Troubleshooting Guide: Low Yield of this compound

Low yields in the synthesis of this compound can be attributed to several factors, from the quality of starting materials to the reaction conditions and work-up procedures. This guide addresses common issues and provides potential solutions.

Problem 1: Low Conversion of Starting Materials
Potential Cause Recommended Solution
Poor quality of 4-bromo-2-aminopyridine: Impurities in the starting aminopyridine can inhibit the reaction.Purify the 4-bromo-2-aminopyridine by recrystallization or column chromatography before use. Confirm purity by NMR and melting point.
Decomposition of the α-haloketone: α-Haloketones can be unstable, especially in the presence of moisture or base.Use freshly prepared or purified α-haloketone. Store it under anhydrous conditions and at low temperature.
Insufficient reaction temperature: The cyclocondensation reaction may require a certain activation energy to proceed efficiently.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Inappropriate solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.Screen different solvents such as ethanol, DMF, or acetonitrile. A solvent in which both reactants are soluble at the reaction temperature is ideal.
Suboptimal reaction time: The reaction may not have reached completion.Monitor the reaction over a longer period. Take aliquots at different time points to determine the optimal reaction time.
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause Recommended Solution
Self-condensation of the α-haloketone: The α-haloketone can react with itself, especially under basic conditions.Add the α-haloketone slowly to the reaction mixture containing the 4-bromo-2-aminopyridine. Consider using a milder base or performing the reaction at a lower temperature.
Formation of regioisomers: While the reaction to form the imidazo[1,2-a]pyridine is generally regioselective, other isomers could potentially form.This is less common for this specific reaction but can be confirmed by careful characterization of byproducts (e.g., using 2D NMR).
Decomposition of the product: The product might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.Attempt the reaction under milder conditions (lower temperature, weaker base). If performing a subsequent hydrolysis of an ester, use carefully controlled conditions.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Solution
Product is highly soluble in the reaction solvent: This can lead to significant loss during work-up.If possible, choose a solvent from which the product will precipitate upon cooling. Alternatively, carefully remove the solvent under reduced pressure and proceed with purification.
Emulsion formation during aqueous work-up: This can make phase separation difficult and lead to product loss.Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of celite.
Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate.Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for purification.
Product is a salt: If the reaction is performed under acidic or basic conditions, the product may be isolated as a salt, affecting its solubility and chromatographic behavior.Neutralize the reaction mixture before extraction. Wash the organic layer with a mild acid or base as appropriate to remove any remaining basic or acidic impurities.

Experimental Protocols

Hypothetical Protocol for the Synthesis of Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate

This protocol is based on general procedures for the synthesis of similar imidazo[1,2-a]pyridine derivatives. Optimization may be required.

Materials:

  • 4-bromo-2-aminopyridine

  • Ethyl 3-bromo-2-oxopropanoate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Slowly add ethyl 3-bromo-2-oxopropanoate (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.

Hydrolysis of Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate

Materials:

  • Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric acid (HCl) (1M)

Procedure:

  • Dissolve ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture with 1M HCl to pH ~3-4.

  • The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Problem Area Key Parameter to Investigate Potential Solution
Reactants Purity of 4-bromo-2-aminopyridineRecrystallization or chromatography
Stability of α-haloketoneUse fresh, pure reagent
Reaction Conditions TemperatureOptimize by gradual increase
SolventScreen ethanol, DMF, acetonitrile
Reaction TimeMonitor reaction to completion
Side Reactions Self-condensation of α-haloketoneSlow addition of α-haloketone
Product DecompositionUse milder reaction conditions
Work-up & Purification Product SolubilityChoose appropriate solvent for precipitation/extraction
Emulsion FormationUse brine or celite filtration
Co-eluting ImpuritiesOptimize chromatography conditions

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ester cluster_hydrolysis Hydrolysis start Start: 4-bromo-2-aminopyridine + Ethyl 3-bromo-2-oxopropanoate reaction Cyclocondensation (Ethanol, NaHCO3, Reflux) start->reaction Reactants purification1 Purification (Column Chromatography) reaction->purification1 Crude Product product1 Ethyl 7-Bromoimidazo[1,2-a]pyridine-3-carboxylate purification1->product1 Pure Ester start2 Start: Ester Product hydrolysis_step Hydrolysis (LiOH or NaOH, THF/H2O) start2->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification isolation Isolation (Filtration/Extraction) acidification->isolation final_product This compound isolation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield Observed check_reactants Check Starting Material Purity? start->check_reactants check_conditions Review Reaction Conditions? start->check_conditions check_workup Analyze Work-up & Purification? start->check_workup impure_reactants Impure Reactants check_reactants->impure_reactants Yes suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Yes isolation_loss Product Loss During Isolation check_workup->isolation_loss Yes purify_reactants Action: Purify Starting Materials impure_reactants->purify_reactants optimize_conditions Action: Optimize T, Solvent, Time suboptimal_conditions->optimize_conditions modify_workup Action: Modify Work-up Procedure isolation_loss->modify_workup

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for imidazo[1,2-a]pyridines?

The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core include:

  • A³ Coupling Reaction: A one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[1]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, usually under acidic catalysis.[2][3]

  • Tschitschibabin Reaction: The reaction of a 2-aminopyridine with an α-haloketone.[4]

  • Reactions with other reagents: Syntheses involving nitroolefins and other specialized starting materials have also been developed.[5]

2. My A³ coupling reaction has a low yield and a significant amount of a white solid byproduct. What is likely happening?

A common side reaction in copper-catalyzed A³ coupling is the homocoupling of the terminal alkyne, also known as Glaser coupling, which produces a symmetrical 1,3-diyne.[1] This byproduct often presents as a sparingly soluble solid and consumes the alkyne, reducing the yield of the desired imidazo[1,2-a]pyridine.

3. In my Groebke-Blackburn-Bienaymé (GBB) reaction, I am observing multiple products and incomplete conversion. What are the potential issues?

Low yields or multiple products in a GBB reaction can stem from several factors, including:

  • Inefficient imine formation: The initial condensation between the 2-aminopyridine and the aldehyde to form the imine is a crucial step.[6] Inefficient imine formation can lead to unreacted starting materials.

  • Side reactions of the isocyanide: Isocyanides can undergo polymerization or decomposition under acidic conditions, especially at elevated temperatures.

  • Use of certain substrates: Aliphatic aldehydes, for instance, have been reported to sometimes yield classic Ugi adducts as side products.[7]

4. How can I effectively purify my imidazo[1,2-a]pyridine product from the alkyne homocoupling byproduct?

Separating the desired product from the 1,3-diyne byproduct can be challenging due to their often similar polarities. Common purification strategies include:

  • Column chromatography: Careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve separation.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Troubleshooting Guides

Issue 1: Low Yield in A³ Coupling due to Alkyne Homocoupling

Symptoms:

  • Low isolated yield of the desired imidazo[1,2-a]pyridine.

  • Formation of a significant amount of a solid byproduct, often insoluble in common organic solvents.

  • 1H NMR of the crude product shows signals corresponding to the symmetrical 1,3-diyne.

Root Causes and Solutions:

The primary cause of this issue is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling). The following table summarizes how different reaction parameters can be adjusted to minimize this side reaction.

ParameterRecommended ChangeRationale
Catalyst Use a copper(I) source like CuI or CuBr instead of copper(II) salts. Consider copper-free catalytic systems if the problem persists.Copper(I) is the active species in the A³ coupling. While Cu(II) can be reduced in situ, starting with Cu(I) can favor the desired reaction. Copper-free systems eliminate the primary catalyst for Glaser coupling.
Solvent Use a non-polar, aprotic solvent such as toluene or dioxane.Polar, protic solvents can facilitate the oxidative homocoupling pathway.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can promote the homocoupling side reaction.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen is the oxidant in the Glaser coupling reaction. Excluding it from the reaction mixture significantly suppresses this side reaction.
Stoichiometry Use a slight excess of the 2-aminopyridine and aldehyde relative to the alkyne.This can help to ensure that the alkyne is consumed in the desired three-component reaction rather than undergoing homocoupling.

Experimental Protocol to Minimize Alkyne Homocoupling:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-aminopyridine (1.1 mmol), aldehyde (1.0 mmol), and copper(I) iodide (5 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield in A³ Coupling:

A3_Troubleshooting start Low Yield in A³ Coupling check_byproduct Identify Byproduct (NMR, MS) start->check_byproduct is_dimer Is the major byproduct the alkyne dimer? check_byproduct->is_dimer optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Inert Atmosphere - Anhydrous Solvent - Copper(I) Catalyst is_dimer->optimize_conditions Yes other_issue Investigate other issues: - Starting material purity - Catalyst activity - Other side reactions is_dimer->other_issue No purify Purify product via Column Chromatography or Recrystallization optimize_conditions->purify success Improved Yield purify->success

Caption: Troubleshooting workflow for low yields in A³ coupling reactions.

Issue 2: Incomplete Conversion and Side Products in the Groebke-Blackburn-Bienaymé (GBB) Reaction

Symptoms:

  • Incomplete consumption of starting materials, particularly the 2-aminopyridine.

  • Formation of multiple spots on TLC, indicating a mixture of products.

  • Isolation of byproducts that are not the desired imidazo[1,2-a]pyridine.

Root Causes and Solutions:

The GBB reaction is sensitive to reaction conditions and the nature of the substrates. The following table outlines potential causes for incomplete reactions and the formation of side products.

ParameterRecommended ChangeRationale
Catalyst Use a Lewis acid catalyst such as Sc(OTf)₃ or a Brønsted acid like p-toluenesulfonic acid (p-TSA). Optimize the catalyst loading.The catalyst is crucial for the initial imine formation and for activating the imine towards nucleophilic attack by the isocyanide.[2][6]
Solvent Use an alcohol solvent like methanol or ethanol. Anhydrous conditions are generally preferred.Alcohols can act as co-catalysts and influence the reaction mechanism.[6] Water can hydrolyze the imine intermediate, leading to lower yields.
Temperature Optimize the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.While some GBB reactions proceed at room temperature, others require heating. However, excessive heat can lead to the decomposition of the isocyanide.
Substrates If using aliphatic aldehydes, consider alternative synthetic routes or carefully optimize conditions, as they are more prone to forming Ugi-type side products.[7]The electronic and steric properties of the aldehyde and isocyanide can significantly impact the reaction outcome.

Experimental Protocol for an Optimized GBB Reaction:

  • To a round-bottom flask, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and scandium(III) triflate (10 mol%).

  • Add anhydrous methanol (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or reflux) and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway for the Groebke-Blackburn-Bienaymé Reaction and a Potential Side Reaction:

GBB_Pathway cluster_main Main GBB Reaction Pathway cluster_side Potential Side Reaction 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrilium_Intermediate Nitrilium Intermediate Imine->Nitrilium_Intermediate Ugi_Adduct Ugi-type Adduct Imine->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Nitrilium_Intermediate Isocyanide->Ugi_Adduct Cyclized_Intermediate Cyclized Intermediate Nitrilium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Tautomerization Carboxylate Carboxylate (from solvent or impurity) Carboxylate->Ugi_Adduct

Caption: The main reaction pathway of the GBB reaction and a potential side reaction leading to a Ugi-type adduct.

This technical support center provides a starting point for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis. For more specific problems, consulting the primary literature for the particular reaction being performed is highly recommended.

References

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of imidazo[1,2-a]pyridines. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyridine synthesis?

A1: A variety of catalysts are employed for the synthesis of imidazo[1,2-a]pyridines. These can be broadly categorized into metal-based catalysts and metal-free alternatives. Commonly used metal catalysts include those based on copper, iron, gold, and palladium.[1] Metal-free approaches often utilize iodine or proceed under catalyst-free conditions, sometimes with the aid of microwave irradiation or ultrasound.[2][3]

Q2: How do I choose the best catalyst for my specific reaction?

A2: The optimal catalyst depends on several factors, including the nature of your starting materials (e.g., 2-aminopyridines, aldehydes, ketones, alkynes), desired substitution pattern on the imidazo[1,2-a]pyridine core, and tolerance for reaction conditions (e.g., temperature, solvent). For instance, copper catalysts are versatile and often used for reactions involving various coupling partners.[4] Metal-free options are advantageous when metal contamination is a concern and often align with green chemistry principles.[5] The catalyst selection decision tree below can provide further guidance.

Q3: What are the advantages of using a metal-free synthesis approach?

A3: Metal-free synthesis of imidazo[1,2-a]pyridines offers several benefits, including avoiding residual metal contamination in the final product, which is crucial for pharmaceutical applications.[5] These methods are often more environmentally friendly ("greener") and can be more cost-effective.[6] Some metal-free protocols can be performed in aqueous media and under ambient conditions.[5][6]

Q4: Can I reuse the catalyst for imidazo[1,2-a]pyridine synthesis?

A4: The reusability of a catalyst depends on its nature. Heterogeneous catalysts, such as copper silicate or magnetic nanocatalysts, are designed for easy separation from the reaction mixture and can often be reused for multiple cycles without a significant loss of activity.[1][7] Homogeneous catalysts are generally more challenging to recover and reuse.

Troubleshooting Guide

Problem: Low or no product yield.

  • Potential Cause 1: Inactive Catalyst. The catalyst may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. For air- and moisture-sensitive catalysts, ensure they are handled under an inert atmosphere.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too low to overcome the activation energy or too high, leading to decomposition of reactants or products.

    • Solution: Optimize the reaction temperature. For instance, in some copper-catalyzed systems, 80°C has been found to be ideal.[4] Consult the literature for the recommended temperature range for your specific catalytic system.

  • Potential Cause 3: Incorrect Solvent. The solvent plays a crucial role in reactant solubility and catalyst activity.

    • Solution: Screen different solvents. For example, DMF has been shown to be an effective solvent in certain copper-catalyzed reactions.[4]

  • Potential Cause 4: Poor Quality Starting Materials. Impurities in the starting materials can interfere with the catalytic cycle.

    • Solution: Purify the starting materials before use. Ensure they are dry, as water can deactivate some catalysts.

Problem: Formation of significant side products.

  • Potential Cause 1: Competing Reaction Pathways. Depending on the reactants and conditions, alternative reaction pathways may lead to undesired byproducts.

    • Solution: Adjusting the reaction conditions, such as temperature or reaction time, can favor the desired product. The order of reagent addition can also influence the reaction outcome.

  • Potential Cause 2: Over-oxidation or Decomposition. In aerobic oxidation reactions, prolonged reaction times or high temperatures can lead to over-oxidation or decomposition of the desired product.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

Problem: The reaction does not go to completion.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may become deactivated over the course of the reaction.

    • Solution: In some cases, adding a second portion of the catalyst can help drive the reaction to completion. For heterogeneous catalysts, ensure adequate stirring to maintain catalyst suspension.

  • Potential Cause 2: Reversible Reaction. The reaction may be reversible, reaching an equilibrium that is short of full conversion.

    • Solution: If possible, remove a byproduct (e.g., water) to shift the equilibrium towards the product side.

Catalyst Performance Data

The following table summarizes quantitative data for various catalytic systems used in the synthesis of imidazo[1,2-a]pyridines.

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
CuBr (10 mol%) / Air2-Aminopyridine, NitroolefinDMF8012up to 90[4]
Copper Silicate2-Aminopyridine, Phenacyl BromideEthanolReflux1.5-2.585-94[7]
NaOHN-propargylpyridinium bromideWaterAmbient< 10 minup to 98[6]
Iodine (5 mol%)2-Aminopyrazine, Aldehyde, IsocyanideEthanolRoom Temp2-380-92[8]
Catalyst-free2-Aminopyridine, α-haloketoneNone600.385-96[9]
Gold (PicAuCl2)Pyridine N-oxide, AlkyneDichloromethane4015up to 72[10]
Iron (FeCl3)2-Aminopyridine, NitroolefinDMF150726-95
Palladium (Pd(OAc)2)2-Aminopyrimidine, AldehydeToluene11012up to 83

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is a representative example of a copper(I)-catalyzed synthesis using air as the oxidant.[4]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin derivative (1.2 mmol)

  • Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative, nitroolefin derivative, and CuBr.

  • Add DMF to the flask.

  • The flask is fitted with a reflux condenser and left open to the air.

  • The reaction mixture is stirred at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Metal-Free Aqueous Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a rapid and efficient metal-free synthesis under ambient and aqueous conditions.[6]

Materials:

  • N-propargylpyridinium bromide derivative (1.0 mmol)

  • Sodium hydroxide (NaOH) (1.0 mmol)

  • Deionized water (1.5 mL)

Procedure:

  • Prepare a solution of NaOH in deionized water in a round-bottom flask with a magnetic stir bar.

  • To the stirring NaOH solution, add the N-propargylpyridinium bromide derivative portion-wise over 5 minutes.

  • An immediate color change and formation of an oily product should be observed.

  • Continue stirring at room temperature for an additional 5-10 minutes.

  • Extract the product from the aqueous solution with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the pure imidazo[1,2-a]pyridine.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep Combine Reactants & Catalyst in Solvent react Heat & Stir (Monitor by TLC/LC-MS) prep->react workup Quench Reaction & Extract Product react->workup purify Column Chromatography or Recrystallization workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

Catalyst_Selection start Start: Define Reaction (Substrates, Functional Groups) metal_tolerance Is metal contamination a concern? start->metal_tolerance metal_free_path Metal-Free Synthesis metal_tolerance->metal_free_path Yes metal_path Metal-Catalyzed Synthesis metal_tolerance->metal_path No metal_free_options Consider: - Iodine Catalysis - Catalyst-Free (Thermal/Microwave) - Base-Promoted metal_free_path->metal_free_options metal_choice Select Metal Catalyst based on: - Cost & Availability - Substrate Scope - Reaction Conditions metal_path->metal_choice copper Copper (Cu) iron Iron (Fe) gold Gold (Au) palladium Palladium (Pd) Troubleshooting_Low_Yield start Problem: Low Yield check_reactants Are starting materials fully consumed? start->check_reactants incomplete_reaction Incomplete Reaction check_reactants->incomplete_reaction No side_products Side Product Formation check_reactants->side_products Yes incomplete_causes Potential Causes: - Inactive Catalyst - Low Temperature - Insufficient Time incomplete_reaction->incomplete_causes side_product_causes Potential Causes: - Incorrect Stoichiometry - High Temperature - Wrong Solvent side_products->side_product_causes incomplete_solutions Solutions: - Use fresh catalyst - Increase temperature - Extend reaction time incomplete_causes->incomplete_solutions side_product_solutions Solutions: - Adjust reactant ratios - Optimize temperature - Screen solvents side_product_causes->side_product_solutions

References

Navigating the Chromatographic Maze: A Technical Support Center for HPLC Analysis of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with brominated heterocyclic compounds, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool. However, the unique chemical properties of these molecules can present specific challenges during analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when analyzing brominated heterocycles by HPLC?

A1: The most frequent challenges include peak tailing, poor resolution between similar compounds, sample carryover between injections, and on-column degradation of the analyte. These issues can compromise the accuracy and reproducibility of your results.

Q2: Why do brominated heterocycles often exhibit peak tailing in reversed-phase HPLC?

A2: Many heterocyclic compounds are basic in nature due to the presence of nitrogen atoms. These basic analytes can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns) through secondary ionic interactions.[1][2][3][4] This leads to a distorted peak shape with a "tail," which can affect accurate integration and resolution.

Q3: Can the bromine atom itself influence the chromatographic behavior?

A3: Yes, the bromine atom increases the hydrophobicity of the molecule, which generally leads to longer retention times in reversed-phase HPLC. The position of the bromine atom can also influence the molecule's polarity and its interaction with the stationary phase, potentially affecting the separation of isomers.

Troubleshooting Guides

Peak Shape Problems: Tailing and Fronting

Q: My brominated heterocyclic compound shows significant peak tailing. How can I improve the peak shape?

A: Peak tailing for these compounds is often due to interactions with the stationary phase. Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2 and 4) can suppress the ionization of acidic silanol groups on the column, minimizing secondary interactions with basic analytes.[2][5]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[2]

  • Column Selection: Employing a column with a highly deactivated, end-capped stationary phase or a column specifically designed for the analysis of basic compounds can significantly reduce peak tailing.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the column overloaded? Reduce injection volume/concentration start->check_overload adjust_ph Adjust Mobile Phase pH Lower pH to 2-4 check_overload->adjust_ph No solution Improved Peak Shape check_overload->solution Yes add_modifier Add Mobile Phase Modifier e.g., Triethylamine (TEA) adjust_ph->add_modifier Still tailing adjust_ph->solution Resolved change_column Change HPLC Column Use end-capped or base-deactivated column add_modifier->change_column Still tailing add_modifier->solution Resolved change_column->solution Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing issues.

Resolution and Separation Issues

Q: I am struggling to separate two closely related brominated heterocyclic isomers. What can I do to improve resolution?

A: Improving the resolution between closely eluting peaks requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion will generally increase retention and may improve separation.

    • Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.

  • Modify the Gradient: If using a gradient elution, try a shallower gradient to allow more time for the separation of closely eluting compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) phase) which can offer different selectivities for aromatic and halogenated compounds.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.

Quantitative Data for HPLC Analysis of Brominated Heterocycles

Compound ClassExample CompoundColumnMobile PhaseRetention Time (min)Reference
Brominated Indoles 2-bromo-1H-indole-3-acetonitrileC18Acetonitrile/Water with 0.1% Formic Acid (gradient)Varies with gradient[6]
3-(2-Bromoethyl)-1H-indoleNewcrom R1Acetonitrile/Water with Phosphoric AcidNot specified[7]
Brominated Pyridines (4-Bromophenyl){Pyridine-2-yl} AcetonitrileVarian C18Acetonitrile/Phosphate Buffer (pH 6.0)Not specified[8][9]
Brominated Quinolines Brominated Haplophyllidine DerivativesSupelco C18Acetonitrile/Water (gradient)Varies with gradient[10]
Carryover and Contamination

Q: I am observing ghost peaks in my blank injections after analyzing a concentrated sample of a brominated heterocycle. What is causing this carryover?

A: Carryover occurs when traces of a previous sample appear in subsequent analyses. Brominated heterocycles, particularly if they are "sticky" or have low solubility in the wash solvent, can be prone to this issue.

  • Optimize Autosampler Wash:

    • Use a strong solvent in your autosampler wash routine. A mixture of organic solvent and water, sometimes with a small amount of acid or base, can be effective.

    • Increase the volume and number of wash cycles.

  • Check for Dead Volumes: Ensure all fittings and connections are properly made to avoid dead volumes where sample can be trapped.

  • Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. Insoluble material can contaminate the injector and column.

Logical Relationship for Carryover Troubleshooting

G Troubleshooting Sample Carryover start Ghost Peaks in Blank wash Optimize Autosampler Wash Use stronger solvent, increase volume/cycles start->wash fittings Check System Fittings Ensure no dead volumes wash->fittings Issue persists solution Carryover Eliminated wash->solution Resolved solubility Verify Sample Solubility Ensure complete dissolution in injection solvent fittings->solubility Issue persists fittings->solution Resolved solubility->solution Resolved

Caption: A diagram illustrating the logical steps to troubleshoot sample carryover.

Analyte Degradation

Q: I suspect my brominated heterocycle is degrading on the HPLC column, as I see unexpected peaks. How can I confirm and prevent this?

A: On-column degradation can be a significant issue, potentially leading to inaccurate quantification and the misidentification of impurities.

  • Forced Degradation Studies: To confirm if the observed peaks are degradation products, perform forced degradation studies on your sample (e.g., by exposing it to acid, base, peroxide, heat, and light) and compare the resulting chromatograms with your sample analysis.[10][11][12]

  • Reduce Residence Time: A faster flow rate or a shorter column will reduce the time the analyte spends on the column, which can minimize on-column degradation.

  • Mobile Phase pH: The stability of your compound may be pH-dependent. Analyze your sample at different mobile phase pH values to see if the degradation profile changes.

  • Column Inertness: Active sites on the column, including residual silanols or metal contaminants, can catalyze degradation. Using a highly inert column can help prevent this.

  • Debromination: Although less common under typical reversed-phase conditions, the possibility of on-column debromination of highly activated aryl bromides should be considered, especially if the mobile phase contains additives that could facilitate this reaction.[13][14][15]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis of Brominated Heterocycles

This protocol provides a starting point for method development. Optimization will be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A typical starting gradient would be to go from a low percentage of Mobile Phase B (e.g., 10%) to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent compatible with it. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol for Chiral Separation of Brominated Compounds (Example)

For the separation of enantiomers, a chiral stationary phase is required.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio such as 90:10 (v/v). For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) can be used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

By systematically addressing these common issues and utilizing the provided protocols as a starting point, researchers can develop robust and reliable HPLC methods for the analysis of brominated heterocyclic compounds.

References

Technical Support Center: 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. Some suppliers also indicate that storage at room temperature in a dry, well-ventilated place is acceptable for shorter periods.

Q2: Is this compound sensitive to light?

Q3: What solvents are compatible with this compound?

Based on its structure, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol may be more limited. It is generally insoluble in nonpolar solvents. The carboxylic acid moiety may allow for solubility in aqueous basic solutions through salt formation.

Q4: Is this compound susceptible to decarboxylation?

Heteroaromatic carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[1][2][3] While the specific temperature at which this occurs for this compound is not documented, it is advisable to avoid prolonged heating of the compound, especially in solution.

Q5: What is the expected stability of this compound in acidic and basic solutions?

The carboxylic acid functional group can be hydrolyzed under certain conditions, although it is generally a stable functional group.[4][5][6] The imidazo[1,2-a]pyridine core is a heterocyclic aromatic system with a nitrogen atom that can be protonated in acidic conditions, which may affect its stability and reactivity. In strongly basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. The stability of the core under these conditions should be experimentally verified.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in solution.
Potential Cause Troubleshooting Step Rationale
Degradation in solution Prepare fresh solutions before each experiment. If stock solutions are necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.To minimize the impact of potential slow degradation in solution over time.
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Bromo-aromatic compounds can be light-sensitive.
Hydrolysis Avoid strongly acidic or basic aqueous solutions if possible. If pH adjustment is necessary, perform it immediately before use and consider the potential for hydrolysis.The carboxylic acid and the imidazo[1,2-a]pyridine ring system may have limited stability at pH extremes.
Reaction with solvent Use high-purity, anhydrous solvents when possible, especially for long-term storage of stock solutions.Protic solvents may participate in degradation pathways, and impurities can catalyze decomposition.
Issue 2: Poor solubility in aqueous buffers.
Potential Cause Troubleshooting Step Rationale
Intrinsic low aqueous solubility Prepare a concentrated stock solution in an organic solvent like DMSO or DMF, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.Many organic molecules have limited solubility in water.
Precipitation upon dilution Adjust the pH of the aqueous buffer. For a carboxylic acid, increasing the pH will form the more soluble carboxylate salt.The ionization state of the molecule significantly impacts its aqueous solubility.
Use of co-solvents or surfactants Consider the addition of a small percentage of a co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween® 80) to the aqueous buffer to improve solubility.These agents can help to keep hydrophobic molecules in solution.

Data Presentation

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅BrN₂O₂[4]
Molecular Weight241.04 g/mol [4]
AppearanceSolid[4]
Recommended Storage2-8°C, dry, protected from light[4]

Table 2: Hypothetical Stability Data (Illustrative Example)

Note: The following data is for illustrative purposes to guide researchers in their own stability assessments, as specific experimental data for this compound is not publicly available.

ConditionIncubation Time% Remaining Compound
pH 2.0, 37°C24 hours>95%
pH 7.4, 37°C24 hours>98%
pH 10.0, 37°C24 hours>90%
60°C in DMSO48 hours>95%
Exposure to UV light (365 nm)4 hours~80%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound in a fume hood.

  • Add the appropriate volume of anhydrous, high-purity DMSO or DMF to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Solution Stability
  • Prepare a solution of this compound in the solvent or buffer of interest at a known concentration.

  • Divide the solution into multiple aliquots.

  • Store the aliquots under the desired conditions to be tested (e.g., different temperatures, light exposure, pH).

  • At specified time points, remove an aliquot and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the concentration at each time point to the initial concentration to determine the rate of degradation.

Mandatory Visualization

Stability_Pathway Potential Degradation Pathways A This compound B Decarboxylation A->B High Temperature C Hydrolysis A->C Strong Acid/Base D Photodegradation A->D Light Exposure E 7-Bromoimidazo[1,2-a]pyridine B->E Loss of CO2 F Ring-opened products C->F G Debrominated and/or other photoproducts D->G

References

Technical Support Center: Recrystallization of Imidazo[1,2-a]pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the recrystallization of imidazo[1,2-a]pyridine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing imidazo[1,2-a]pyridine carboxylic acids?

A1: The primary goal is to purify the solid compound. Recrystallization removes impurities that may be incorporated during synthesis, resulting in a product with higher purity, which is crucial for accurate biological testing and drug development.

Q2: How do I choose a suitable solvent for the recrystallization of my imidazo[1,2-a]pyridine carboxylic acid?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For imidazo[1,2-a]pyridine carboxylic acids, which are polar molecules, polar solvents are often a good starting point. Ethanol, methanol, and water, or mixtures of these, are commonly used.[1][2] A systematic approach to solvent selection is outlined in the experimental protocols section.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is too high. To remedy this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or cooling the solution more slowly to allow for crystal nucleation.

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: If no crystals form, the solution may not be supersaturated. You can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod to create nucleation sites.

  • Adding a seed crystal of the pure compound.

  • Cooling the solution further in an ice bath.

  • Reducing the volume of the solvent by evaporation and allowing it to cool again.[3]

Q5: How can I improve the yield of my recrystallization?

A5: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Cooling the solution slowly and then in an ice bath can also help to maximize the amount of product that crystallizes out of solution. Be mindful that some loss of product is inherent to the recrystallization process as some compound will remain dissolved in the mother liquor.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of imidazo[1,2-a]pyridine carboxylic acids.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. The solvent is not polar enough. The volume of the solvent is insufficient.Try a more polar solvent (e.g., ethanol, methanol, water). Incrementally add more hot solvent until the compound dissolves.
Crystals form too quickly. The solution is too concentrated. The solution is cooled too rapidly.Add a small amount of additional hot solvent. Allow the solution to cool more slowly at room temperature before moving to an ice bath.[3]
Poor recovery of the compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected.Concentrate the filtrate and attempt a second recrystallization. Try a different solvent in which the compound is less soluble at cold temperatures. Ensure complete transfer of crystals during filtration.
The recrystallized product is still impure. The cooling process was too fast, trapping impurities. The chosen solvent dissolves the impurities as well as the product.Ensure slow cooling to allow for selective crystallization. Wash the filtered crystals with a small amount of ice-cold solvent. Consider a different recrystallization solvent.
The solution is colored, but the pure compound should be colorless. Colored impurities are present.Add a small amount of activated charcoal to the hot solution and then filter it hot to remove the colored impurities before cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes a general method for recrystallizing an imidazo[1,2-a]pyridine carboxylic acid from a single solvent.

  • Solvent Selection:

    • Place a small amount of the crude compound (10-20 mg) into several test tubes.

    • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, water) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at its boiling point.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be one from which the compound crystallizes out in good yield.

  • Dissolution:

    • Place the crude imidazo[1,2-a]pyridine carboxylic acid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

    • Continue adding the hot solvent until the compound is just completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single solvent is not ideal. A common example for imidazo[1,2-a]pyridine derivatives is a methanol/water or ethanol/water system.[1][2]

  • Solvent Pair Selection:

    • Choose a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.

    • For imidazo[1,2-a]pyridine carboxylic acids, a good solvent could be methanol or ethanol, and a poor solvent could be water.

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Imidazo[1,2-a]pyridine Carboxylic Acid solubility_test Perform Solubility Test (e.g., Methanol, Ethanol, Water) start->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves when Heated? dissolves_cold->dissolves_hot No bad_solvent Reject Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_single_solvent Good Single Solvent crystals_form->good_single_solvent Yes consider_mixed Consider Mixed-Solvent System crystals_form->consider_mixed No Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if necessary) dissolve->hot_filter cool_rt 3. Cool to Room Temperature hot_filter->cool_rt cool_ice 4. Cool in Ice Bath cool_rt->cool_ice vac_filter 5. Vacuum Filtration cool_ice->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor aqueous solubility associated with imidazo[1,2-a]pyridine derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and workflow visualizations.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative has very low aqueous solubility, which is hindering my in vitro biological assays. What are my immediate options to obtain reliable data?

A1: Encountering low aqueous solubility is a frequent obstacle. Here are a few initial steps you can take to enable your in vitro studies:

  • Co-solvent Systems: For initial screenings, using a co-solvent system can be a rapid solution. Dimethyl sulfoxide (DMSO) is a common choice, but it's crucial to keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts in your biological assays.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay medium can significantly improve solubility. For weakly basic imidazo[1,2-a]pyridines, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH will have a similar effect.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the assay medium at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[1]

Q2: I'm in the lead optimization phase and need a more permanent solution to the poor solubility of my imidazo[1,2-a]pyridine series. What are the primary strategies I should consider?

A2: For long-term development, more robust strategies are necessary to improve the physicochemical properties of your compounds. The main approaches can be categorized as either chemical modification or formulation-based enhancements.

  • Chemical Modification (Structure-Activity Relationship - SAR): This involves rationally designing and synthesizing new analogues with improved solubility. Key strategies include:

    • Incorporating Polar Groups: Introduce polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to increase the molecule's polarity and potential for hydrogen bonding with water.

    • Introducing Ionizable Centers: Adding basic or acidic moieties can allow for salt formation, which often dramatically improves solubility.[2][3]

    • Reducing Lipophilicity (logP): While high lipophilicity can be beneficial for cell permeability, it often correlates with poor aqueous solubility. Strategically replacing lipophilic groups with more polar alternatives can strike a better balance.[3]

  • Formulation Strategies: If chemical modification is not feasible or desirable, various formulation techniques can be employed to enhance solubility:

    • Salt Formation: This is one of the most effective and widely used methods for ionizable compounds.[4][5]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, increasing their apparent solubility in water.[6]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can lead to a significant increase in aqueous solubility and dissolution rate.[7][8]

    • Co-crystallization: Forming a crystalline solid with a benign co-former can alter the crystal lattice energy and improve solubility.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays due to compound precipitation.

Question: I'm observing high variability and poor reproducibility in my cell-based assays. I suspect my imidazo[1,2-a]pyridine derivative is precipitating out of the media. How can I confirm this and what should I do?

Answer:

Confirmation of Precipitation:

  • Visual Inspection: After preparing your dosing solution, let it stand for a period equivalent to your assay duration. Visually inspect for any cloudiness, particulates, or crystals.

  • Microscopy: A more sensitive method is to examine a drop of the solution under a microscope to look for micro-precipitates.

  • Turbidity Measurement: Use a spectrophotometer to measure the absorbance or a nephelometer to measure the turbidity of your solution over time. An increase in signal indicates precipitation.

Troubleshooting Steps:

  • Lower the Concentration: The simplest first step is to perform a dose-response experiment at lower concentrations to find the solubility limit in your specific assay medium.

  • Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is as low as possible while maintaining solubility. You can perform a solubility curve with varying percentages of the co-solvent.

  • Pre-dissolve in Serum: If your cell culture medium contains serum, pre-incubating your compound in a small volume of serum before diluting it into the full volume of media can sometimes improve solubility due to binding with albumin.

  • Consider a Formulation Approach: If the intrinsic solubility is too low even at the desired assay concentration, you will need to employ a solubilization strategy as outlined in the FAQs. For in vitro work, complexation with a water-soluble cyclodextrin derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point.

Problem 2: Difficulty in preparing a stable and soluble salt form of a basic imidazo[1,2-a]pyridine derivative.

Question: I have a promising basic imidazo[1,2-a]pyridine lead compound, but attempts to form a hydrochloride salt have resulted in an unstable, hygroscopic solid with only a marginal improvement in solubility. What can I do?

Answer:

Not all counter-ions are equal, and a systematic salt screening is recommended to identify the optimal salt form with the desired properties of high solubility, good crystallinity, and low hygroscopicity.

Workflow for Salt Screening and Selection

cluster_screening Salt Screening cluster_characterization Characterization cluster_selection Selection start Select Diverse Counter-ions (e.g., HCl, HBr, Mesylate, Tosylate, Sulfate, Maleate, Tartrate) slurry Slurry Free Base with each Counter-ion in various solvents start->slurry equilibrate Equilibrate (e.g., 24-48h at RT or elevated temperature) slurry->equilibrate isolate Isolate Solids equilibrate->isolate xrd XRPD (Assess Crystallinity) isolate->xrd dsc DSC/TGA (Thermal Properties) isolate->dsc hplc HPLC (Purity & Chemical Stability) isolate->hplc solubility Kinetic & Thermodynamic Solubility Measurement isolate->solubility hygroscopicity DVS (Hygroscopicity Profile) isolate->hygroscopicity evaluate Evaluate Data: - Solubility Improvement - Physical & Chemical Stability - Crystallinity - Hygroscopicity - Processability xrd->evaluate dsc->evaluate hplc->evaluate solubility->evaluate hygroscopicity->evaluate select Select Optimal Salt Form for Further Development evaluate->select

Caption: A systematic workflow for salt screening and selection.

Troubleshooting Tips:

  • Expand Your Counter-ion Library: Don't limit your screen to common inorganic acids. Include a range of organic acids with different pKa values and steric bulk (e.g., methanesulfonic acid, benzenesulfonic acid, succinic acid, tartaric acid).

  • Vary the Solvent System: The solvent used during salt formation can influence the resulting crystalline form (polymorph) and its properties. Screen a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Control the Stoichiometry: Ensure you are using the correct molar ratio of the free base to the acid. For di-basic compounds, you may form mono- or di-salts.

  • Characterize the Solid State: Use techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt and to check for polymorphism. Differential Scanning Calorimetry (DSC) can help identify the melting point and thermal stability.

Illustrative Data: Comparative Solubility of Different Salt Forms

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
Note: This is illustrative data and actual solubility will vary depending on the specific imidazo[1,2-a]pyridine structure.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Inclusion Complex by Co-precipitation

This protocol describes a common laboratory-scale method for preparing a solid inclusion complex of a poorly soluble imidazo[1,2-a]pyridine derivative with a cyclodextrin.

Workflow for Cyclodextrin Inclusion Complex Formation

start Select Cyclodextrin (e.g., HP-β-CD) dissolve_cd Dissolve Cyclodextrin in Water (with stirring) start->dissolve_cd add_compound Slowly add Imidazo[1,2-a]pyridine (as solid or concentrated solution in organic solvent) dissolve_cd->add_compound complexation Stir for 24-48 hours at a controlled temperature add_compound->complexation isolation Isolate the complex (e.g., filtration, centrifugation, or lyophilization) complexation->isolation drying Dry the solid complex (e.g., vacuum oven, freeze-dryer) isolation->drying characterization Characterize the complex (XRPD, DSC, FTIR, NMR) drying->characterization

Caption: Experimental workflow for preparing a cyclodextrin inclusion complex.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus or centrifuge

  • Vacuum oven or freeze-dryer

Procedure:

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v) in a suitable flask. Stir the solution until the HP-β-CD is completely dissolved.

  • Addition of the Imidazo[1,2-a]pyridine: Slowly add the powdered imidazo[1,2-a]pyridine derivative to the cyclodextrin solution in small portions while stirring continuously. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a common starting point.

  • Complexation: Seal the flask and allow the mixture to stir at a constant temperature (e.g., room temperature or slightly elevated) for 24 to 48 hours. This extended stirring time facilitates the formation of the inclusion complex.

  • Isolation of the Complex:

    • For insoluble complexes: If a precipitate forms, collect the solid by vacuum filtration or centrifugation. Wash the solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

    • For soluble complexes: If the solution remains clear, the complex can be isolated by freeze-drying (lyophilization) to obtain a fluffy powder.

  • Drying: Dry the isolated solid complex in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved, or use a freeze-dryer.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as XRPD (loss of crystallinity of the drug), DSC (disappearance or shift of the drug's melting peak), and FTIR (shifts in vibrational bands).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol outlines a laboratory-scale method for preparing an ASD, which can significantly enhance the solubility of imidazo[1,2-a]pyridine derivatives.

Workflow for Amorphous Solid Dispersion Preparation by Solvent Evaporation

start Select Polymer Carrier (e.g., PVP K30, HPMC, Soluplus®) dissolution Dissolve both the Imidazo[1,2-a]pyridine and the polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane) start->dissolution evaporation Remove the solvent under reduced pressure (e.g., using a rotary evaporator) dissolution->evaporation drying Further dry the solid film/mass in a vacuum oven to remove residual solvent evaporation->drying milling Mill or grind the resulting solid to obtain a fine powder drying->milling characterization Characterize the ASD (XRPD for amorphous nature, DSC for single glass transition temperature) milling->characterization

Caption: Experimental workflow for preparing an amorphous solid dispersion by solvent evaporation.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle or a suitable mill

Procedure:

  • Polymer and Drug Dissolution: Choose a common volatile solvent in which both the imidazo[1,2-a]pyridine derivative and the selected polymer are readily soluble. Prepare a solution by dissolving the drug and the polymer in the solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight) to find the optimal composition.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal stress on the compound. Continue the evaporation until a solid film or mass is formed on the flask wall.

  • Final Drying: Scrape the solid from the flask and place it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for 24-48 hours to ensure the complete removal of any residual solvent.

  • Size Reduction: After drying, the solid mass is typically a brittle solid. Grind the solid into a fine powder using a mortar and pestle or a laboratory mill.

  • Characterization: The resulting powder should be characterized to confirm its amorphous nature. XRPD is the primary technique used for this, where the absence of sharp diffraction peaks indicates an amorphous solid. DSC is also crucial to confirm the formation of a single-phase system, identified by a single glass transition temperature (Tg).

By following these guidelines and protocols, researchers can systematically address the solubility challenges of imidazo[1,2-a]pyridine derivatives, thereby enabling more reliable experimental results and advancing their drug development programs.

References

Technical Support Center: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound.

Issue 1: Low Yield in the Synthesis of 7-Bromo-2-aminopyridine (Starting Material)

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Bromination Monitor the reaction progress using TLC or HPLC to ensure full conversion of 2-aminopyridine.Achieve >95% conversion of the starting material.
Formation of Di-brominated Byproducts Control the stoichiometry of the brominating agent (e.g., NBS or Br2) and maintain a low reaction temperature (-5 to 0 °C).Minimize the formation of di-brominated impurities to <5%.
Difficult Purification Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) or recrystallization to isolate the desired isomer.Obtain 7-Bromo-2-aminopyridine with >98% purity.

Issue 2: Poor Yield or Failed Cyclocondensation Reaction

Potential Cause Troubleshooting Step Expected Outcome
Low Reactivity of 7-Bromo-2-aminopyridine The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the pyridine nitrogen. Consider using a higher reaction temperature or a more polar solvent (e.g., DMF, DMSO) to facilitate the reaction.Improved reaction rate and yield of the cyclized product.
Decomposition of the α-halo Ketone Reagent α-halo ketones can be unstable. Use freshly prepared or purified reagents and add them slowly to the reaction mixture.Reduced formation of side products from reagent decomposition.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and choice of base (e.g., NaHCO3, K2CO3). Microwave-assisted synthesis can also be explored to reduce reaction times and improve yields.[1]Achieve a consistent yield of >70% for the cyclocondensation step.

Issue 3: Incomplete Hydrolysis of the Ester Intermediate

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Hydrolysis Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the ester starting material. Extend the reaction time or increase the concentration of the base (e.g., LiOH, NaOH) if necessary.Complete conversion of the ester to the carboxylic acid.
Product Precipitation The sodium or lithium salt of the carboxylic acid may precipitate out of the reaction mixture. Ensure adequate stirring and consider using a co-solvent to maintain solubility.A homogenous reaction mixture leading to complete hydrolysis.
Difficult Work-up After acidification to precipitate the carboxylic acid, ensure the pH is sufficiently low (pH 2-3) for complete precipitation. Wash the product thoroughly with water to remove inorganic salts.Isolation of a clean, salt-free product.

Issue 4: Unwanted Decarboxylation of the Final Product

Potential Cause Troubleshooting Step Expected Outcome
High Temperatures during Final Step or Work-up Avoid excessive heating during the final isolation and drying of the product. Imidazo[1,2-a]pyridine-3-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.Minimize the formation of the decarboxylated byproduct, 7-bromoimidazo[1,2-a]pyridine.
Acidic Conditions While acidic conditions are needed for precipitation, prolonged exposure to strong acids at high temperatures can promote decarboxylation. Use a controlled acidification process and avoid excessive heat.Preserve the carboxylic acid functionality on the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a three-step process:

  • Bromination of 2-aminopyridine to yield 7-bromo-2-aminopyridine.

  • Cyclocondensation of 7-bromo-2-aminopyridine with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo ketoester to form ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis of the resulting ester to the final carboxylic acid product.

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

A2: Several safety measures are crucial:

  • 7-Bromo-2-aminopyridine: This starting material is toxic and an irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • α-halo ketones: These reagents are lachrymatory and corrosive. Handle with care in a fume hood.

  • Exothermic Reactions: The cyclocondensation step can be exothermic. When scaling up, ensure adequate cooling capacity and consider slow, controlled addition of reagents to manage the heat generated.

  • Pressure Build-up: In a large-scale reaction, the evolution of gases, though not a primary concern in this specific synthesis, should always be considered. Ensure reactors are properly vented.

Q3: How can I improve the purity of the final product on a larger scale?

A3: For large-scale purification, consider the following:

  • Crystallization: Develop a robust crystallization procedure. Experiment with different solvent systems to obtain a crystalline product with high purity and good recovery. Anti-solvent crystallization is often effective.

  • Washing: Thoroughly wash the filtered product with appropriate solvents to remove residual impurities.

  • Impurity Profiling: Use techniques like LC-MS to identify and quantify impurities. This will help in optimizing the reaction and purification steps to minimize their formation.[3]

Q4: Are there any alternative, greener synthetic methods available?

A4: Yes, researchers are continuously developing more environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. These include:

  • One-pot reactions: Combining multiple steps into a single pot reduces solvent waste and energy consumption.[4][5]

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with less energy usage.[1]

  • Use of greener solvents: Replacing hazardous solvents with more benign alternatives like ethanol or water is a key aspect of green chemistry.

Experimental Protocols

Synthesis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (Lab Scale)

  • To a solution of 7-bromo-2-aminopyridine (1.0 eq) in ethanol (10 mL/g of aminopyridine) is added sodium bicarbonate (1.5 eq).

  • Ethyl 2-chloroacetoacetate (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization from ethanol.

Hydrolysis of Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (Lab Scale)

  • The ethyl ester (1.0 eq) is suspended in a mixture of THF and water (2:1).

  • Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed as monitored by TLC (typically 2-4 hours).

  • The reaction mixture is then cooled in an ice bath and acidified to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Synthetic_Pathway A 2-Aminopyridine B 7-Bromo-2-aminopyridine A->B Bromination D Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate B->D Cyclocondensation C Ethyl 2-chloroacetoacetate C->D E This compound D->E Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected step1 Analyze Reaction Step by TLC/HPLC start->step1 step2 Identify Problematic Step (Starting Material, Cyclization, Hydrolysis) step1->step2 step3a Starting Material Issue: - Purity Check - Optimize Synthesis step2->step3a step3b Cyclization Issue: - Optimize Temp/Time/Base - Check Reagent Quality step2->step3b step3c Hydrolysis Issue: - Ensure Complete Reaction - Optimize Work-up step2->step3c end Improved Yield and Purity step3a->end step3b->end step3c->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to ALK2 Inhibitors: The Imidazo[1,2-a]pyridine Scaffold versus Other Key Chemotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that is a critical component of the bone morphogenetic protein (BMP) signaling pathway.[1][2] This pathway is integral to numerous biological processes, including embryonic development, bone formation, and iron homeostasis.[3][4] Gain-of-function mutations in the ACVR1 gene are the primary drivers of debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive extra-skeletal bone formation, and are also implicated in a subset of Diffuse Intrinsic Pontine Gliomas (DIPG), a fatal pediatric brain cancer.[5][6]

This unmet clinical need has spurred the development of small molecule inhibitors targeting the ALK2 kinase domain.[2] Several chemical scaffolds have been explored, each with distinct potency and selectivity profiles. While specific biological data for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid as an ALK2 inhibitor is not extensively documented in publicly available literature, its core structure, the imidazo[1,2-a]pyridine scaffold, has been identified as a potent source of ALK2 inhibitors.[2][5]

This guide provides an objective comparison of representative ALK2 inhibitors from the imidazo[1,2-a]pyridine class against other well-established chemical scaffolds, including pyrazolo[1,5-a]pyrimidines, pyridines, and other clinically relevant inhibitors. The comparison is supported by experimental data on inhibitor potency and selectivity, detailed experimental protocols, and visualizations of key biological and experimental pathways.

The ALK2 Signaling Pathway

ALK2 functions as a type I BMP receptor. Upon binding of a BMP ligand (e.g., BMP6, BMP7), ALK2 forms a heteromeric complex with a type II BMP receptor. The type II receptor then phosphorylates and activates ALK2. Activated ALK2 propagates the signal by phosphorylating the downstream effector proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[7][8] In FOP, mutant ALK2 can also be aberrantly activated by Activin A.[9]

ALK2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeII BMP Type II Receptor ALK2 ALK2 (Type I Receptor) TypeII->ALK2 Recruits & Phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD1/5/8 / SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA Target Gene Transcription SMAD_complex_nuc->DNA Regulates BMP BMP Ligand (e.g., BMP6, BMP7) BMP->TypeII Binds Inhibitor ALK2 Inhibitor Inhibitor->ALK2 Inhibits

Canonical BMP/ALK2 signaling pathway and point of intervention for ALK2 inhibitors.

Comparative Performance of ALK2 Inhibitors

The efficacy of an ALK2 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other closely related kinases. High selectivity is crucial, particularly against other BMP receptors (e.g., ALK1, ALK3, ALK6) and TGF-β receptors (e.g., ALK5), as off-target inhibition can lead to undesirable side effects.[4][10] The following table summarizes publicly available IC50 data for representative ALK2 inhibitors from various chemical classes.

Inhibitor ClassRepresentative CompoundALK1 IC50 (nM)ALK2 IC50 (nM)ALK3 IC50 (nM)ALK5 IC50 (nM)ALK6 IC50 (nM)Reference(s)
Pyrazolo[1,5-a]pyrimidine Dorsomorphin-107.9->10,000-[11]
LDN-1931890.80.8, 55.3, 30>50016.7[12][13][14][15][16]
Pyridine K022881.81.134.43216.4[7][17][18]
Imidazo[1,2-a]pyridine Compound 11g*-15---[5]
Diverse Scaffolds Saracatinib (AZD0530)196.762168906130[19][20]
Fidrisertib (BLU-782)30.64515524[21]
KER-047 Analog**Low Inhibition9Low Inhibition--[3]

Note: Compound 11g is a 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline. Note: Data for KER-047 is based on a closely related analog, "Compound 23".

Experimental Protocols & Workflow

The characterization of ALK2 inhibitors relies on a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological context.

Experimental Workflow for ALK2 Inhibitor Validation

Experimental Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays a1 Recombinant ALK2 Kinase a4 In Vitro Kinase Assay (e.g., ADP-Glo) a1->a4 a2 Substrate (Peptide/Protein) + ATP a2->a4 a3 Test Compound (e.g., Imidazo[1,2-a]pyridine) a3->a4 a5 Determine IC50 (Potency) a4->a5 b2 Treat with Inhibitor a5->b2 Lead Compound Selection b1 Cell Line Culture (e.g., C2C12, HEK293) b1->b2 b3 Stimulate with Ligand (BMP or Activin A) b2->b3 b4 Measure pSMAD1/5/8 Levels (Western Blot / HCS) b3->b4 b5 Determine Cellular IC50 (Efficacy) b4->b5

Typical workflow for the identification and validation of novel ALK2 inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 of a test compound against purified recombinant ALK2 kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][8][22]

Materials:

  • Purified recombinant ALK2 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., Casein or a specific peptide substrate)

  • ATP solution

  • Test inhibitor (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well plates (white, solid bottom)

  • Plate-reading luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near its Km for ALK2), and the kinase substrate.

  • Compound Plating: Prepare serial dilutions of the test inhibitor in 10% DMSO. Add a small volume (e.g., 2.5 µL) of each dilution to the wells of the assay plate. Include "positive control" (DMSO vehicle) and "blank" (no enzyme) wells.[22]

  • Enzyme Addition: Dilute the ALK2 enzyme in 1x Kinase Assay Buffer and add it to all wells except for the "blank" controls.

  • Reaction Initiation: Add the Master Mix to all wells to start the kinase reaction. The final DMSO concentration should not exceed 1%.[4][22]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).[8][22]

  • Reaction Termination: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP Detection: Add Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to ALK2 activity. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-SMAD (pSMAD) Immunofluorescence Assay

This protocol describes a high-content imaging method to quantify the inhibition of ALK2 signaling in a cellular context by measuring the nuclear translocation of phosphorylated SMAD1/5/8.

Materials:

  • C2C12 myoblast or HEK293T cells

  • Cell culture medium and supplements

  • Recombinant BMP ligand (e.g., BMP6) or Activin A (for FOP mutant cell lines)

  • Test inhibitor dissolved in DMSO

  • Fixative solution (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: Rabbit anti-pSMAD1/5/8

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a multi-well imaging plate (e.g., 96-well, black-walled, clear bottom) and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the ALK2 pathway by adding a pre-determined concentration (e.g., EC80) of BMP ligand to the medium. Incubate for 1 hour at 37°C.[23][24]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100 buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary anti-pSMAD1/5/8 antibody (e.g., 1:800 dilution) overnight at 4°C.[23]

    • Wash and incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain.

  • Image Acquisition: Acquire images using an automated high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and pSMAD (Alexa Fluor) channels.[23]

  • Image Analysis: Use image analysis software to perform the following steps:

    • Identify individual nuclei based on the DAPI/Hoechst signal.

    • Define the nucleus as a region of interest (ROI).

    • Measure the mean fluorescence intensity of the pSMAD signal within each nuclear ROI.

  • Data Analysis: Calculate the average nuclear pSMAD intensity for each treatment condition. Normalize the data to positive (ligand-stimulated, no inhibitor) and negative (unstimulated) controls. Determine the cellular IC50 value by plotting the normalized intensity against the inhibitor concentration.

Conclusion

The development of potent and selective ALK2 inhibitors is a critical goal for treating devastating diseases like FOP and DIPG. While early inhibitors like Dorsomorphin provided essential tools, their lack of selectivity highlighted the need for improved molecules. Subsequent research has yielded highly potent compounds from various chemical classes, including pyrazolo[1,5-a]pyrimidines (LDN-193189) and pyridines (K02288), which exhibit low nanomolar potency for ALK2.

The imidazo[1,2-a]pyridine scaffold represents another promising class of ALK2 inhibitors, with reported compounds demonstrating potent enzymatic inhibition.[5] More recent clinical candidates like Saracatinib and Fidrisertib (BLU-782) showcase excellent potency and have been optimized for selectivity and favorable pharmacokinetic properties, moving the field closer to an effective therapy.[19][21] The objective comparison of these different chemotypes, based on robust biochemical and cellular assays, is essential for guiding future drug discovery efforts. Further exploration of the structure-activity relationships within the imidazo[1,2-a]pyridine class, including compounds like this compound, may yield novel candidates with superior therapeutic profiles.

References

A Head-to-Head Comparison: Bioisosteric Replacement of Imidazo[1,2-a]pyrimidine with 8-Fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the bioisosteric replacement of the imidazo[1,2-a]pyrimidine scaffold with 8-fluoroimidazo[1,2-a]pyridine, supported by experimental data and detailed protocols.

The strategic replacement of a chemical moiety with a bioisostere—a substituent that retains similar physicochemical properties and biological activity—is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the imidazo[1,2-a]pyrimidine scaffold and its bioisosteric counterpart, 8-fluoroimidazo[1,2-a]pyridine. This substitution has been shown to be a valuable strategy in drug discovery, particularly in modulating physicochemical and pharmacological properties.[1]

Physicochemical Properties: A Comparative Analysis

The substitution of a nitrogen atom in the pyrimidine ring with a carbon-fluorine group in the pyridine ring creates a close physicochemical mimic.[1] This is demonstrated in the table below, which compares key properties of a matched pair of GABAA receptor modulators.

PropertyImidazo[1,2-a]pyrimidine Analog8-Fluoroimidazo[1,2-a]pyridine Analog
Structure
pKa Data not availableData not available
Calculated LogP (CLogP) Data not availableData not available
Dipole Moment (Debye) Data not availableData not available

While specific pKa, CLogP, and dipole moment values for a direct comparison were not available in the searched literature, the 8-fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine through both in silico and traditional techniques.[1]

In Vitro Efficacy: GABAA Receptor Modulation

The bioisosteric relationship between these two scaffolds has been effectively demonstrated in the context of allosteric modulators of the GABAA receptor. The following table summarizes the in vitro activity of analogous compounds.

CompoundScaffoldGABAA Receptor Affinity (IC50, nM)Functional Efficacy (% of control)
Analog 1 Imidazo[1,2-a]pyrimidineData not availableData not available
Analog 2 8-Fluoroimidazo[1,2-a]pyridineData not availableData not available

Note: Specific IC50 and functional efficacy values for a direct head-to-head comparison were not available in the provided search results. However, the utility of the physicochemical mimicry has been demonstrated in an in vitro system where the 8-fluoroimidazopyridine ring acts as a bioisosteric replacement for imidazopyrimidine in a GABAA receptor modulator.[1]

Pharmacokinetic Properties

Improving the metabolic stability of the imidazo[1,2-a]pyrimidine core is a key driver for considering bioisosteric replacement. While direct comparative pharmacokinetic data between matched pairs of imidazo[1,2-a]pyrimidine and 8-fluoroimidazo[1,2-a]pyridine compounds is limited in the available literature, studies on imidazo[1,2-a]pyridine derivatives have shown promising pharmacokinetic profiles. For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated improved pharmacokinetics in mice.

Signaling Pathways

Both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds have been incorporated into molecules that modulate key signaling pathways implicated in various diseases, including cancer.

Wnt/β-catenin Signaling Pathway

Derivatives of both imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2]

Wnt_pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasome Proteasomal Degradation beta_catenin->Proteasome Ub Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus Imidazo_compound Imidazo[1,2-a]pyrimidine/ Imidazo[1,2-a]pyridine Inhibitor Imidazo_compound->beta_catenin |

Caption: Wnt/β-catenin signaling pathway and point of inhibition.

STAT3/NF-κB Signaling Pathway

The STAT3/NF-κB signaling cascade is another critical pathway in cancer and inflammation that has been targeted by compounds containing the imidazo[1,2-a]pyridine core.

STAT3_NFkB_pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Target_Genes Target Gene Expression (e.g., COX-2, iNOS) pSTAT3->Target_Genes IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB | NFkB->Target_Genes Nucleus Nucleus Imidazo_compound Imidazo[1,2-a]pyridine Inhibitor Imidazo_compound->pSTAT3 | Imidazo_compound->NFkB |

Caption: STAT3/NF-κB signaling pathway and points of inhibition.

AKT/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been developed as inhibitors of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.

AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 | Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Imidazo_compound Imidazo[1,2-a]pyridine Inhibitor Imidazo_compound->AKT |

Caption: AKT/mTOR signaling pathway and point of inhibition.

Experimental Protocols

Synthesis of 3,7-disubstituted-8-fluoroimidazo[1,2-a]pyridine

While a detailed, step-by-step protocol for a general synthesis was not available, a novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed.[1] The general approach involves the cyclization of a substituted 2-aminopyridine with a suitable reagent to form the imidazo[1,2-a]pyridine core. For the 8-fluoro analog, a key starting material would be a 2-amino-3-fluoropyridine derivative. Subsequent functionalization at the 3 and 7 positions can be achieved through various organic reactions.

GABAA Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the GABAA receptor.[3][4][5]

1. Membrane Preparation:

  • Homogenize rat brains in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation. Repeat this wash step multiple times to remove endogenous GABA.

  • Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 1-2 mg/mL).

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound (imidazo[1,2-a]pyrimidine or 8-fluoroimidazo[1,2-a]pyridine analog).

  • For determining non-specific binding, a high concentration of a known GABAA receptor ligand (e.g., unlabeled GABA or diazepam) is added to a set of wells.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The bioisosteric replacement of imidazo[1,2-a]pyrimidine with 8-fluoroimidazo[1,2-a]pyridine represents a viable and effective strategy in drug discovery. This substitution can lead to a similar physicochemical profile while potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. The demonstrated utility of this bioisosteric pair in modulating the activity of GABAA receptors highlights its potential for developing novel therapeutics. Further comparative studies on a broader range of biological targets are warranted to fully explore the scope of this promising scaffold hopping strategy.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives as inhibitors of key biological targets implicated in cancer and infectious diseases. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for the design and development of novel therapeutic agents.

Imidazo[1,2-a]pyridines as Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, particularly targeting the p110α isoform of PI3K.

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

A study by Hayakawa et al. identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (Compound 1a in the table below) as a novel PI3Kα inhibitor with an IC50 of 0.67µM.[2] Optimization of this lead compound led to the discovery of highly potent analogs. The following table summarizes the SAR of this series, highlighting the impact of substitutions on the imidazo[1,2-a]pyridine core and the pyrazole ring on PI3Kα inhibitory activity.[2]

CompoundPI3Kα IC₅₀ (µM)
1a HHH0.67
1b 6-MeHH0.27
1c 7-MeHH0.23
1d 8-MeHH0.17
1e H5-MeH0.048
1f HH4-F0.67
1g 8-Me5-Me4-F0.0018
1h 8-MeO5-Me4-F0.0023
1i 8-F5-Me4-F0.0028

Key SAR Observations:

  • Substitution on the Imidazo[1,2-a]pyridine Ring: Small alkyl groups at the 6-, 7-, and 8-positions (compounds 1b-1d ) generally improve potency compared to the unsubstituted analog (1a ). An 8-methyl group (1d ) was found to be optimal among these.

  • Substitution on the Pyrazole Ring: A methyl group at the 5-position of the pyrazole ring (compound 1e ) significantly enhances inhibitory activity.

  • Synergistic Effects: Combining the optimal substitutions on both the imidazo[1,2-a]pyridine ring (8-Me) and the pyrazole ring (5-Me) along with a 4-fluorophenylsulfonyl group resulted in a dramatic increase in potency, as seen in compound 1g with an IC50 of 1.8 nM.[2] Electron-donating (8-MeO, 1h ) and electron-withdrawing (8-F, 1i ) groups at the 8-position are also well-tolerated.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival.

Imidazo[1,2-a]pyridines as Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are crucial for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer. Imidazo[1,2-a]pyridines have been investigated as inhibitors of various CDKs.

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives as CDK9 Inhibitors

A recent study explored a series of imidazo[1,2-a]pyridine derivatives as inhibitors of CDK9, a key regulator of transcription. The following table presents the SAR of selected compounds from this study.

CompoundCDK9 IC₅₀ (nM)
2a HH>10000
2b H4-Fluorophenyl1580
2c 4-MorpholinophenylH324
2d 4-Morpholinophenyl4-Fluorophenyl9.22
2e 4-(4-Methylpiperazin-1-yl)phenyl4-Fluorophenyl5.25
2f 4-(Piperidin-1-yl)phenyl4-Fluorophenyl3.56

Key SAR Observations:

  • Essentiality of Substituents: The unsubstituted parent compound (2a ) is inactive.

  • Importance of the C2-Aryl Group: Introduction of a 4-morpholinophenyl group at the 2-position (2c ) significantly improves activity.

  • Contribution of the C3-Substituent: A 4-fluorophenyl group at the 3-position (2b ) provides a moderate increase in potency.

  • Synergistic Effect: The combination of a 4-morpholinophenyl group at C2 and a 4-fluorophenyl group at C3 (2d ) results in a highly potent inhibitor.

  • Further Optimization at C2: Replacing the morpholine with a 4-methylpiperazine (2e ) or a piperidine (2f ) at the para-position of the C2-phenyl ring further enhances the CDK9 inhibitory activity.

CDK2/Cyclin E and Cell Cycle Progression

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle.

CDK2_CyclinE_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E DNA_Replication DNA Replication CyclinE_CDK2->pRb hyperphosphorylates CyclinE_CDK2->DNA_Replication initiates p21_p27 p21 / p27 p21_p27->CyclinE_CDK2 inhibits

Caption: The CDK2/Cyclin E complex plays a pivotal role in the G1 to S phase transition.

Imidazo[1,2-a]pyridines as Antimycobacterial Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a promising class of antimycobacterial agents.

Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides

A study by Moraski et al. explored the SAR of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis (Mtb).[3] The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these compounds.

CompoundRMtb H37Rv MIC (µM)
3a Benzyl0.9
3b 4-Methoxybenzyl0.4
3c 4-Chlorobenzyl0.4
3d 3,4-Dichlorobenzyl0.4
3e 2-Methoxybenzyl1.9
3f 4-Phenoxyphenyl0.07

Key SAR Observations:

  • General Potency: The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrates potent activity against Mtb.

  • Influence of the Amide Substituent: A variety of substituted benzyl groups are well-tolerated. Electron-donating (4-methoxy, 3b ) and electron-withdrawing (4-chloro, 3c ; 3,4-dichloro, 3d ) substituents on the benzyl ring result in similar, potent activity.

  • Steric Effects: A substituent at the ortho-position of the benzyl ring (2-methoxy, 3e ) leads to a slight decrease in activity, suggesting potential steric hindrance.

  • Enhanced Potency with Extended Aromatic Systems: The introduction of a larger, more lipophilic 4-phenoxyphenyl group (3f ) significantly improves the antimycobacterial potency.[4]

General Workflow for Determining Antimycobacterial Activity

The following diagram outlines a typical workflow for screening compounds for their activity against Mycobacterium tuberculosis.

Mtb_Screening_Workflow Start Compound Library Primary_Screen Primary Screen (e.g., MABA) Start->Primary_Screen MIC_Determination MIC Determination Primary_Screen->MIC_Determination Active Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., against Vero cells) MIC_Determination->Cytotoxicity_Assay Lead_Compound Lead Compound Cytotoxicity_Assay->Lead_Compound Selective Compounds

Caption: A generalized workflow for identifying novel antitubercular agents.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the kinase enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., rifampicin) and negative control (no drug)

  • Plate reader capable of fluorescence or absorbance measurement

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and add it to each well.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Visually inspect the wells for a color change (blue to pink indicates bacterial growth) or measure the fluorescence or absorbance using a plate reader.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change or shows a significant reduction in signal compared to the drug-free control.

References

In Vitro Validation of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of the anti-inflammatory activity of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. While direct experimental data for this specific compound is not yet extensively published, its structural similarity to other imidazo[1,2-a]pyridine derivatives suggests a potential role as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation.[1] This document outlines the necessary experimental protocols and presents a comparative analysis with a standard COX-2 inhibitor, Celecoxib, and a potent related compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine.

Comparative Analysis of COX-2 Inhibitors

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[2] Selective inhibition of COX-2 is a desirable characteristic to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2] This guide proposes the evaluation of this compound against the well-established selective COX-2 inhibitor Celecoxib and another potent imidazo[1,2-a]pyridine derivative.

Table 1: Comparative In Vitro COX Inhibition and Cytotoxicity Data

CompoundTargetIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Cell Viability (CC50 in µM)
This compound COX-1Data to be determinedData to be determinedData to be determined
COX-2Data to be determined
Celecoxib COX-16.7[3]7.7[3]>200 (various cell lines)
COX-20.04[4], 0.87[3]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (Compound 5n) COX-135.6508.6[5]Not Reported
COX-20.07[5]

Signaling Pathway and Experimental Workflow

To validate the anti-inflammatory activity of this compound, a clear understanding of the targeted signaling pathway and a structured experimental workflow are essential.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandins_H2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection_Platelets GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelets Test_Compound 7-Bromoimidazo[1,2-a]pyridine- 3-carboxylic acid Test_Compound->COX2 Experimental_Workflow start Start: Synthesize/ Obtain Compound primary_screen Primary Screening: In Vitro COX-1/COX-2 Inhibition Assay start->primary_screen calculate_ic50 Calculate IC50 & Selectivity Index primary_screen->calculate_ic50 cytotoxicity Secondary Screening: Cytotoxicity Assay (MTT) calculate_ic50->cytotoxicity calculate_cc50 Calculate CC50 cytotoxicity->calculate_cc50 end End: Comparative Data Analysis calculate_cc50->end

References

Efficacy of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-proliferative effects of various Imidazo[1,2-a]pyridine derivatives across a range of cancer cell lines reveals their potential as promising therapeutic agents. While specific data on 7-Bromoimidazo[1,2-a]pyridine derivatives remain limited in the reviewed literature, the broader class of compounds exhibits significant cytotoxic and pro-apoptotic activities. This guide provides a comparative overview of their efficacy, details the experimental methodologies used for their evaluation, and illustrates the key signaling pathways implicated in their mechanism of action.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

The anti-cancer potential of Imidazo[1,2-a]pyridine derivatives has been demonstrated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several derivatives. These values, collated from various studies, are presented below to offer a comparative perspective on their efficacy.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal Carcinoma)11[1]
HepG2 (Hepatocellular Carcinoma)13[1]
MCF-7 (Breast Adenocarcinoma)11[1]
A375 (Malignant Melanoma)11[1]
Compound 6 A375 (Malignant Melanoma)9.7 - 44.6[2]
WM115 (Metastatic Melanoma)9.7 - 44.6[2]
HeLa (Cervical Adenocarcinoma)9.7 - 44.6[2]
IP-5 HCC1937 (Breast Carcinoma)45[3][4]
IP-6 HCC1937 (Breast Carcinoma)47.7[3][4]
IP-7 HCC1937 (Breast Carcinoma)79.6[3][4]
Compound 15 MCF-7 (Breast Adenocarcinoma)1.6[5]
MDA-MB-231 (Breast Adenocarcinoma)22.4[5]
Compound 12 HT-29 (Colorectal Adenocarcinoma)4.15 ± 2.93[6]
Compound 18 MCF-7 (Breast Adenocarcinoma)14.81 ± 0.20[6]
Compound 11 HT-29 (Colorectal Adenocarcinoma)18.34 ± 1.22[6]
MIA MDA-MB-231 (Breast Adenocarcinoma)Significant at ≥ 30 µM[7]
SKOV3 (Ovarian Adenocarcinoma)Significant at ≥ 40 µM[7]

Experimental Protocols

The evaluation of the anti-cancer efficacy of Imidazo[1,2-a]pyridine derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyridine derivatives and incubated for a further 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Cells are treated with the desired concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status. This is crucial for elucidating the mechanism of action of the compounds.

  • Protein Extraction: After treatment with the Imidazo[1,2-a]pyridine derivatives, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, STAT3, NF-κB, Bcl-2, BAX, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of Imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are critical mediators of inflammation and cancer progression. Certain Imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory effects on these pathways.[7]

STAT3_NFkB_Pathway cluster_0 cluster_1 Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus1 Nucleus pSTAT3->Nucleus1 Gene_Expression1 Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus1->Gene_Expression1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus2 Nucleus NFkB->Nucleus2 Gene_Expression2 Target Gene Expression (e.g., iNOS, COX-2) Nucleus2->Gene_Expression2 Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Imidazopyridine->NFkB

Caption: Modulation of STAT3 and NF-κB signaling pathways by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Efficacy Evaluation

A typical workflow for assessing the anti-cancer efficacy of new chemical entities like Imidazo[1,2-a]pyridine derivatives involves a multi-step process from initial screening to mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_Selection Hit Compound Selection (IC50 Determination) Screening->Hit_Selection Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Hit_Selection->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Hit_Selection->Cell_Cycle_Assay Mechanism_Study Mechanism of Action Studies (Western Blot for Signaling Pathways) Apoptosis_Assay->Mechanism_Study Cell_Cycle_Assay->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for evaluating the anticancer efficacy of novel compounds.

References

In Vivo Pharmacokinetic Profile of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications, including antituberculosis, anticancer, and anti-inflammatory agents. Understanding the in vivo pharmacokinetic properties of these compounds is crucial for their development as effective drugs. This guide provides a comparative analysis of the pharmacokinetic profiles of several imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Parameters

The following table summarizes the key in vivo pharmacokinetic parameters of selected imidazo[1,2-a]pyridine compounds from different therapeutic areas. The data highlights the variability in absorption, distribution, metabolism, and excretion (ADME) properties among these derivatives.

Compound IDTherapeutic AreaAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)Reference
Compound 13 AntituberculosisMale Mice3 mg/kg PO1810.2541143.135.8[1]
Male Mice1 mg/kg IV-----[1]
Compound 18 AntituberculosisMale Mice3 mg/kg PO3850--13.231.1[1]
Male Mice1 mg/kg IV-----[1]
Compound 11 PDGFR InhibitorMale Rat10 mg/kg PO----Poor[2]
Compound 27 PDGFR InhibitorMale Rat10 mg/kg PO--Improved--[2]
Compound 28 PDGFR InhibitorMale Rat10 mg/kg PO-----[2]
Compound 15a PI3K/mTOR Inhibitor------Acceptable[3]
Q203 (Telacebec) AntituberculosisMice----23.490.7[4]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following is a generalized experimental protocol for a typical in vivo pharmacokinetic study of an imidazo[1,2-a]pyridine compound in a rodent model, based on common practices described in the literature.[5]

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

2. Compound Formulation and Administration:

  • Formulation: The imidazo[1,2-a]pyridine compound is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution in saline, a suspension in 0.5% carboxymethylcellulose).

  • Routes of Administration:

    • Oral (PO): A single dose is administered by oral gavage.

    • Intravenous (IV): A single dose is administered via the tail vein to determine absolute bioavailability.

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Collection Site: Blood is typically collected from the jugular vein, saphenous vein, or via cardiac puncture (terminal procedure).

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation and Analysis:

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Analytical Method: The concentration of the compound in plasma is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability).

Experimental Workflow and Signaling Pathway

To visualize the process of a typical in vivo pharmacokinetic study, the following workflow diagram is provided. Additionally, for imidazo[1,2-a]pyridine compounds developed as PI3K/mTOR inhibitors, a simplified diagram of the targeted signaling pathway is included.

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Analysis & Reporting Animal_Acclimation Animal Acclimation Formulation Compound Formulation Animal_Acclimation->Formulation Oral_Admin Oral Administration (PO) Formulation->Oral_Admin IV_Admin Intravenous Administration (IV) Formulation->IV_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Report Data Reporting PK_Analysis->Report

In Vivo Pharmacokinetic Study Workflow

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Inhibitor Compound->PI3K Compound->mTOR

PI3K/mTOR Signaling Pathway Inhibition

References

Docking studies of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking studies of various 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid derivatives with several protein targets. Due to the limited availability of direct docking studies on this compound, this guide focuses on closely related imidazo[1,2-a]pyridine analogs to provide insights into their potential interactions and therapeutic applications.

Comparative Docking Performance

The following tables summarize the quantitative data from docking studies of various imidazo[1,2-a]pyridine derivatives against different protein targets. These tables are intended to provide a comparative overview of the binding affinities and inhibitory potentials of these compounds.

Table 1: Docking Performance of Imidazo[1,2-a]pyridine Hybrids against Human Leukotriene A4 Hydrolase (LTA4H)

Compound IDStructureBinding Affinity (S score, Kcal/mol)RMSD (Å)Interacting Amino Acid Residues
HB7 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid-11.237[1][2]Not ReportedInteracted with more residues than the original ligand[1][2]
HB1 Hybrid of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acidNot Reported1.049[1][2]Not Specified
Original Ligand Not Specified-6.908[1][2]Not ApplicableInteracted with three amino acids[1][2]

Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine Hybrids

Compound IDCell LineIC50 (µM)
HB9 A549 (Lung Cancer)50.56[2]
Cisplatin (Control) A549 (Lung Cancer)53.25[2]
HB10 HepG2 (Liver Carcinoma)51.52[2]
Cisplatin (Control) HepG2 (Liver Carcinoma)54.81[2]

Table 3: Docking of 3-Benzoyl Imidazo[1,2-a]pyrimidine Derivatives against Fungal Lanosterol 14α-demethylase (CYP51)

Compound IDTarget SpeciesBinding Energy (kcal/mol)
4f Candida krusei-9.43[3]
Test Compounds (Range) Candida spp.-6.11 to -9.43[3]
Fluconazole (Control) Candida spp.-3.16 to -5.68[3]
Ketoconazole (Control) Candida spp.-6.16 to 48.93[3]

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to provide a clear understanding of the experimental setup.

Molecular Docking of Imidazo[1,2-a]pyridine Hybrids with Human LTA4H[1]

Software: Molecular Operating Environment (MOE) software was used for docking simulations.

Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridine hybrids (HB1-HB10) were generated and refined using ChemDraw 22.2.0 and subsequently minimized using MOE software.

Protein Preparation: The three-dimensional structure of human Leukotriene A4 Hydrolase (LTA4H) was obtained from the RCSB Protein Data Bank (PDB ID: 3U9W). The protein structure was prepared for docking by removing water molecules, adding hydrogen atoms, and performing energy minimization.

Docking Protocol: Each ligand was individually docked into the active site of the prepared LTA4H protein. The docking outcomes were evaluated based on the binding score (S score) and the Root Mean Square Deviation (RMSD).

In Silico and In Vitro Antifungal Evaluation of 3-Acyl Imidazo[1,2-a]pyrimidines[3]

Software: Not explicitly specified in the provided text, but docking was performed against the active site of lanosterol 14α-demethylase (CYP51).

Target Protein: The study focused on the CYP51 enzyme from seven different Candida species.

Docking Analysis: The binding mode and energy of the synthesized 3-benzoyl imidazo[1,2-a]pyrimidine derivatives were predicted by docking them into the active site of the fungal CYP51 enzyme.

In Vitro Antifungal Activity: The antifungal activity was evaluated by determining the 50% minimum inhibitory concentration (MIC50) against the seven Candida species.

Visualizations

The following diagrams illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be influenced by the binding of imidazo[1,2-a]pyridine derivatives.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (Ligand placed in Protein's Active Site) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB structure, Remove Water, Add Hydrogens) Protein_Prep->Docking Scoring Scoring & Ranking (Binding Affinity Calculation) Docking->Scoring Pose_Analysis Pose Analysis (Interaction Visualization) Scoring->Pose_Analysis Results Identification of Potential Lead Compounds Pose_Analysis->Results

Caption: A general workflow for in silico molecular docking studies.

Signaling_Pathway Hypothetical Signaling Pathway Modulation Ligand Imidazo[1,2-a]pyridine Derivative Receptor Target Protein (e.g., Kinase, Enzyme) Ligand->Receptor Binding & Inhibition Downstream_Signal Downstream Signaling Molecule Receptor->Downstream_Signal Signal Transduction (Blocked) Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Downstream_Signal->Cellular_Response Modulation of Cellular Process

Caption: A hypothetical signaling pathway modulated by an imidazo[1,2-a]pyridine derivative.

References

Safety Operating Guide

Proper Disposal of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, in line with established safety protocols for halogenated organic compounds.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling. Based on data for similar compounds, it may cause skin and eye irritation.[1][2] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.[3][4]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Can cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and full skin coverage.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation:

  • Collect waste containing this compound in a designated hazardous waste container.

  • Crucially, this waste must be segregated as halogenated organic waste . Keep it separate from non-halogenated chemical waste to prevent costly and complex disposal procedures.[5][6][7]

2. Containerization:

  • Use a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene or glass).[5]

  • The container must have a tightly sealing cap to prevent the release of vapors.[6]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list all associated hazards (e.g., "Toxic," "Irritant").[5][6]

  • Ensure the date of first waste addition is marked on the label.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

  • The disposal must be carried out by a licensed and approved waste disposal facility.[2][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Ventilate:

  • Immediately evacuate the affected area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated space, alert others and evacuate the laboratory.

2. Wear Appropriate PPE:

  • Before attempting to clean the spill, don the personal protective equipment outlined in the table above.

3. Contain the Spill:

  • For a small spill, use an inert absorbent material such as vermiculite, sand, or earth to contain it.[5]

4. Collect and Dispose of Spill Debris:

  • Carefully collect the absorbent material and any contaminated items.

  • Place the collected waste into a sealed, labeled hazardous waste container for disposal, following the same procedure as for the chemical waste.[5]

5. Decontaminate the Area:

  • Clean the spill area with an appropriate solvent and then wash the area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_waste Is the material waste? start->is_waste pure_or_mixture Is it pure substance or in a mixture? is_waste->pure_or_mixture Yes spill_check Is there a spill? is_waste->spill_check No halogenated_container Collect in a designated 'Halogenated Organic Waste' container pure_or_mixture->halogenated_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols halogenated_container->label_container store_safely Store sealed container in a secure, ventilated area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_safely->contact_ehs end End: Proper Disposal contact_ehs->end spill_check->start No small_spill Small Spill? spill_check->small_spill Yes large_spill Evacuate Area Contact EHS/Emergency Response small_spill->large_spill No absorb_spill Contain with inert absorbent material small_spill->absorb_spill Yes large_spill->end collect_spill_waste Collect absorbed material into a 'Halogenated Hazardous Waste' container absorb_spill->collect_spill_waste collect_spill_waste->label_container

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Based on data for structurally similar compounds, this compound is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory for all handling procedures. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the potential hazards associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves[5]Laboratory coat[5]Use within a chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[6]
Solution Preparation Chemical splash goggles[3][5]Nitrile or neoprene gloves[3][5]Laboratory coat[3][5]Work within a certified chemical fume hood.[3]
Conducting Reactions Chemical splash goggles and face shield[7]Nitrile or neoprene gloves[3]Chemical-resistant laboratory coat or apron[3]All manipulations must be performed within a certified chemical fume hood.[3]
Waste Disposal Chemical splash goggles[3]Nitrile or neoprene gloves[3]Laboratory coat[3]Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

Experimental Workflow and Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up in fume hood prep_ppe->prep_setup weigh Weigh solid compound prep_setup->weigh dissolve Prepare solution weigh->dissolve react Conduct reaction dissolve->react decontaminate Decontaminate glassware react->decontaminate dispose Dispose of waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for handling this compound.

First Aid Measures

  • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][8]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[1][2] Avoid storage with incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2][10] Do not let the product enter drains.[10] All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.